molecular formula C8H13NS B13608647 2-(5-Methylthiophen-2-yl)propan-2-amine

2-(5-Methylthiophen-2-yl)propan-2-amine

Cat. No.: B13608647
M. Wt: 155.26 g/mol
InChI Key: OADKEBRJHNXWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylthiophen-2-yl)propan-2-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Compounds featuring a 5-methylthiophene moiety, similar to the one present in this molecule, are recognized for their potential to penetrate the blood-brain barrier, making them valuable scaffolds in the development of central nervous system (CNS)-active agents . For instance, the methylthiophene group is a known pharmacophore in anticonvulsant research, featured in clinically used drugs and experimental compounds investigated for conditions like epilepsy and neuropathic pain . The structural motif of a substituted propan-2-amine (isopropylamine) is prevalent in ligands that target biogenic amine receptors, such as adrenergic receptors . This suggests potential research applications for this compound in studying cardiovascular function, metabolic disorders, or as a building block (synthon) in the multi-step synthesis of more complex pharmaceutical candidates. Researchers are exploring such hybrid structures to create multifunctional ligands that can interact with multiple biological targets simultaneously, a promising strategy for addressing complex diseases . As with all compounds of this class, rigorous analytical data, including NMR and mass spectrometry, should be consulted to confirm identity and purity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)propan-2-amine

InChI

InChI=1S/C8H13NS/c1-6-4-5-7(10-6)8(2,3)9/h4-5H,9H2,1-3H3

InChI Key

OADKEBRJHNXWGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)(C)N

Origin of Product

United States

Foundational & Exploratory

The Ascendance of Thiophene-Based Amines: A Strategic Guide to Core Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemistry

Introduction: The Strategic Imperative for Thiophene-Based Amines

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties is paramount. Among the vast arsenal of heterocyclic scaffolds, the thiophene ring has emerged as a "privileged structure," a distinction earned through its consistent presence in a multitude of clinically successful drugs.[1][2] Analysis of FDA-approved drugs reveals the thiophene moiety to be a recurring motif, underscoring its value to drug designers.[1][3] This five-membered, sulfur-containing heterocycle is frequently employed as a bioisosteric replacement for the phenyl group, offering a similar spatial arrangement while imparting unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4][5]

When this versatile ring system is functionalized with an amine group, it transforms into a powerful building block. The amine serves not only as a crucial anchor for hydrogen bonding and salt formation, enhancing target affinity and solubility, but also as a versatile synthetic handle for constructing diverse chemical libraries. The combination of the thiophene core and the amine substituent creates a scaffold ripe with potential, leading to compounds with a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[6][7][8] This guide provides an in-depth exploration of these critical building blocks, from their fundamental properties and synthesis to their application in cutting-edge drug discovery programs.

G Thiophene Thiophene Core BuildingBlock Thiophene-Amine Building Blocks Thiophene->BuildingBlock Amine Amine Functionality Amine->BuildingBlock MedChem Medicinal Chemistry (Drug Design) BuildingBlock->MedChem Therapeutics Therapeutic Applications (Anticancer, Antiviral, etc.) MedChem->Therapeutics

Caption: Interplay of core components leading to therapeutic value.

PART 1: Core Physicochemical & Pharmacokinetic Profile

The decision to substitute a phenyl ring with a thiophene ring is a calculated one, driven by the desire to modulate a compound's properties for therapeutic benefit. The sulfur atom in the thiophene ring, with its available lone pairs of electrons, significantly alters the electronic and physical nature of the molecule compared to its carbocyclic counterpart.

Causality Behind the Choice:

  • Electronic Profile: The sulfur atom is less electronegative than a carbon sp2-hybridized C-H group but possesses d-orbitals that can participate in conjugation. This leads to a more electron-rich ring system that can engage in different π-π stacking or cation-π interactions with biological targets.[1]

  • Lipophilicity (logP): Thiophene is generally considered to be isosteric and isopolar with benzene.[9] However, subtle differences in lipophilicity can be exploited. Strategic placement of substituents on the thiophene ring can fine-tune the overall logP, which is a critical parameter for membrane permeability and oral bioavailability.[9]

  • Metabolic Stability: The C-H bonds of a thiophene ring can have different susceptibilities to metabolic oxidation by cytochrome P450 enzymes compared to those on a benzene ring. In some cases, this can block a route of metabolism, thereby increasing the drug's half-life. Conversely, the sulfur atom itself can be a site for oxidation, forming sulfoxides or sulfones, which can be a metabolic clearance pathway.[1]

  • Solubility: The polar sulfur atom can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to a corresponding phenyl analogue, a highly desirable trait for drug formulation.[5][10]

Table 1: Comparative Physicochemical Properties

PropertyBenzeneThiopheneRationale for Medicinal Chemistry
Molecular Weight 78.11 g/mol 84.14 g/mol Similar size and mass, supporting its role as a bioisostere.[1]
Boiling Point 80.1 °C84 °CSimilar volatility, indicating comparable intermolecular forces.[9][11]
logP 2.131.81Slightly less lipophilic, which can favorably alter solubility and absorption.[9]
Aqueous Solubility InsolubleInsolubleWhile the parent heterocycles are insoluble, the sulfur atom can enhance the solubility of derivatives.[1][9]
pKa ~43~35 (for C-H)The C-H bonds are more acidic, which can influence interactions and reactivity.[9]

PART 2: Synthetic Strategies for Accessing Key Scaffolds

The utility of a building block is directly proportional to its accessibility. Fortunately, a robust and versatile set of synthetic methodologies exists for the preparation of substituted aminothiophenes, with the Gewald reaction being the undisputed cornerstone for 2-aminothiophene synthesis.[12][13][14]

The Workhorse: 2-Aminothiophenes via the Gewald Reaction

First reported by Karl Gewald in 1961, this multicomponent reaction is prized for its operational simplicity, use of readily available starting materials, and mild conditions.[4] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile), elemental sulfur, and a base.[12]

Mechanistic Rationale: The reaction proceeds through an initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[15][16] A base, typically a secondary amine like morpholine or piperidine, facilitates this step and also promotes the subsequent addition of sulfur. The sulfur attacks the β-position, followed by an intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene product.[13][15] The final aromatization step provides the thermodynamic driving force for the reaction.[15]

G Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Base SulfurAdd Michael Addition of Sulfur Intermediate->SulfurAdd + S8, Base Thiolate Thiolate Intermediate SulfurAdd->Thiolate Cyclize Intramolecular Cyclization Thiolate->Cyclize NonAromatic Non-Aromatic Thiophene Intermediate Cyclize->NonAromatic Aromatize Tautomerization/ Aromatization NonAromatic->Aromatize Product 2-Aminothiophene Aromatize->Product

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocol 1: Classical Gewald Synthesis of a Polysubstituted 2-Aminothiophene

This protocol describes a standard, one-pot synthesis using conventional heating, a method validated by its widespread use and reproducibility.[4]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (powdered) (1.1 equiv)

  • Amine base (e.g., morpholine or piperidine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Ice-water bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvents (e.g., ethanol)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone/aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the chosen solvent (e.g., ethanol, 3-5 mL per mmol of ketone).

  • Base Addition: With stirring, add the amine base (e.g., morpholine, 1.0 equiv) to the mixture. The addition may be slightly exothermic.

  • Heating: Heat the reaction mixture with vigorous stirring to a temperature between 50-70 °C. The choice of temperature depends on the reactivity of the substrates and the solvent's boiling point.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, reactions are complete within 2-12 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

    • Scenario A (Precipitation): If a solid precipitate forms upon cooling, collect the product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.

    • Scenario B (No Precipitation): If no solid forms, pour the reaction mixture slowly into a beaker of ice-water with stirring. The product will often precipitate out. Collect the solid by vacuum filtration and wash with water.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiophene derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Accessing the 3-Aminothiophene Isomer

Synthesizing 3-aminothiophenes is generally more challenging than their 2-amino counterparts and often requires multi-step sequences. Direct, one-pot methods like the Gewald reaction are not available for this isomer. One established route involves the use of 3-oxotetrahydrothiophenes.[17]

Synthetic Rationale: This approach transforms a readily available cyclic ketone into an amine. The reaction with a hydroxylamine salt in a polar solvent proceeds via an oxime intermediate, which then undergoes a rearrangement and dehydration/aromatization sequence to yield the 3-aminothiophene.[17] The absence of a base is crucial to facilitate the desired reaction pathway.[17]

PART 3: Thiophene-Based Amines as Pharmacophores in Drug Design

The true value of these building blocks is realized when they are incorporated into molecules that modulate biological targets with high potency and selectivity. The following case studies illustrate how the unique features of the thiophene-amine scaffold are leveraged in different therapeutic areas.

Case Study 1: Kinase Inhibition in Oncology

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[18] Thiophene-based compounds have emerged as potent kinase inhibitors.[18][19][20]

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[18]

Pharmacophore Rationale: In many thiophene-based kinase inhibitors, the 2-aminothiophene core acts as a "hinge-binder." The amine group and the adjacent thiophene sulfur can form crucial hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved area that provides a strong anchoring point. The rest of the thiophene ring serves as a rigid scaffold to orient other substituents into specific pockets of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, thereby achieving high potency and selectivity.

G cluster_0 VEGFR-2 ATP Binding Site Hinge Hinge Region (e.g., Cys919) Pocket Hydrophobic Pocket Inhibitor Thiophene-Amine Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Pocket Hydrophobic Interaction Amine Amine (NH2) Thiophene Thiophene Ring Substituent Hydrophobic Substituent

Caption: Conceptual binding of a thiophene-amine inhibitor.

Table 2: Antiproliferative Activity of Thienyl-Acrylonitrile Derivatives against HCC Cells [18]

CompoundCell LineIC₅₀ (µM) after 48h
Thio-Iva Huh-70.29 ± 0.18
SNU-4490.53 ± 0.32
Thio-Dam Huh-70.81 ± 0.26
SNU-4491.64 ± 0.51
Sorafenib (Control) Huh-72.50 ± 0.14
SNU-449>8

Data demonstrates that select thiophene derivatives show significantly higher potency than the clinically approved multi-kinase inhibitor, sorafenib, in hepatocellular carcinoma (HCC) cell lines.[18]

Case Study 2: Broad-Spectrum Antiviral Agents

The threat of viral pandemics necessitates the development of novel antiviral agents. Thiophene derivatives have shown promise against a wide array of viruses, including SARS-CoV-2, Ebola, and Influenza.[6][21][22]

Target: Viral entry is a common target for antiviral drugs. For the Ebola virus (EBOV), this involves the interaction of the viral glycoprotein (GP) with the host cell receptor Niemann-Pick C1 (NPC1).[23]

Pharmacophore Rationale: A recent study identified thiophene derivatives as potent EBOV entry inhibitors.[23] Structure-activity relationship (SAR) studies revealed that the central thiophene scaffold is essential. An oxy-piperidine group attached to a phenyl ring at the 5-position of the thiophene was found to be critical for activity, while modifications to an amide substituent at the 2-position helped to optimize potency and reduce cytotoxicity.[23] This highlights how the thiophene core can be systematically decorated to probe complex protein-protein interactions.

Table 3: Antiviral Efficacy against Ebola Virus (EBOV) [23]

CompoundAntiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Hit Compound 1 0.1914.576
Derivative 53 0.04>50>1250
Derivative 57 0.03>50>1667

Data shows that optimization of the initial hit compound led to derivatives with significantly improved potency and an excellent selectivity index, making them promising candidates for further development.[23]

Case Study 3: Combating Antibacterial Resistance

The rise of drug-resistant bacteria is a global health crisis. Thiophene-based amines are being actively investigated as novel antibacterial agents, with activity reported against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant Gram-negative bacteria.[24][25]

Target: A variety of bacterial targets can be engaged. Some thiophene derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, via a unique allosteric mechanism distinct from that of fluoroquinolones.[26] Others function by disrupting the bacterial cell membrane.[24]

Pharmacophore Rationale: The overall physicochemical properties of the thiophene scaffold, particularly its lipophilicity and electronic nature, can be tuned to facilitate penetration of the bacterial cell wall. The addition of specific functional groups to the thiophene-amine core can then direct the molecule to its intracellular or membrane-associated target.[26] For instance, incorporating moieties that can chelate essential metal ions in an enzyme's active site or groups that disrupt the lipid bilayer can lead to potent antibacterial effects.

Experimental Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key measure of its in vitro antibacterial potency.[26]

Materials:

  • Synthesized thiophene derivative compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in CAMHB directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[26] Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured with a microplate reader.

  • Data Analysis: The MIC value provides a quantitative measure of the compound's potency against the tested bacterial strain.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(5-Methylthiophen-2-yl)propan-2-amine

[1]

Executive Summary

2-(5-Methylthiophen-2-yl)propan-2-amine (hereafter referred to as 5-MTPA ) represents a critical amine scaffold in medicinal chemistry, serving as a lipophilic, sterically hindered primary amine.[1][2] Structurally, it functions as a thiophene bioisostere of cumylamine (2-phenylpropan-2-amine).[1][2]

Understanding the solubility profile of 5-MTPA is essential for three key workflows:

  • Biological Assay Preparation: Ensuring complete dissolution in DMSO without precipitation upon aqueous dilution.[1][2]

  • Purification: Selecting appropriate mobile phases for Reverse Phase (RP) vs. Normal Phase (NP) chromatography.

  • Salt Selection: Optimizing solid-state properties for bioavailability.[1]

This guide provides a predicted solubility landscape based on Structure-Property Relationships (SPR) and details the standard operating procedures (SOPs) required to empirically validate these values in your laboratory.

Physicochemical Profile & Structural Logic[1]

Before addressing solvent compatibility, we must define the molecular intrinsic properties that drive solubility.[1][2]

Structural Analysis[1][2]
  • Core Scaffold: Thiophene ring (Lipophilic, aromatic, electron-rich).[1][2]

  • Substituents:

    • C5-Methyl: Increases lipophilicity (+LogP) and metabolic susceptibility (potential oxidation site).[1][2]

    • C2-Isopropylamine moiety: The gem-dimethyl group provides steric bulk, protecting the nitrogen from enzymatic degradation but also hindering salt formation kinetics.[1] The primary amine provides a basic center for protonation.[1][2]

Calculated Properties (In Silico Consensus)
PropertyValue (Est.)Implication for Solubility
Molecular Formula C₈H₁₃NSLow MW (<200) favors general solubility.[1]
Molecular Weight 155.26 g/mol High permeability potential.[1]
pKa (Basic) 9.8 ± 0.5Exists as a cation (BH⁺) at physiological pH (7.4).[1][2]
LogP (Oct/Wat) 2.1 – 2.4Moderate lipophilicity; Free base is water-insoluble.[1]
H-Bond Donors 2 (-NH₂)Capable of H-bonding in polar protic solvents.[1]
Physical State Liquid / Low-melt SolidLikely an oil at RT; handling requires density correction.[1]

Expert Insight: Due to the pKa ~9.8, the solubility of 5-MTPA is pH-dependent .[1] It behaves as a "solubility switch": highly soluble in aqueous acid, insoluble in aqueous base.[1][2]

Solubility Profile: Solvent Compatibility Matrix

The following data categorizes solvents based on the Snyder Selectivity Triangle (Proton Donor, Proton Acceptor, Dipole Interaction).

Predicted Solubility Data (Free Base Form)

Values are estimated based on thiophene-alkylamine analogs.

Solvent ClassRepresentative SolventSolubility Estimate (mg/mL)Application Note
Polar Aprotic DMSO > 100 mg/mLRecommended for 10mM stock solutions.[1]
Acetonitrile> 50 mg/mLGood for RP-HPLC injection.[1]
DMF> 100 mg/mLAlternative stock solvent.[1]
Polar Protic Methanol > 100 mg/mLExcellent for transfers and dilutions.[1]
Ethanol> 80 mg/mLGreen chemistry alternative.[1]
Water (pH 7)< 1 mg/mLInsoluble. Requires acidification.[1][2]
Chlorinated DCM > 200 mg/mLBest for extraction/synthesis workup.[1]
Chloroform> 200 mg/mLNMR solvent of choice (CDCl₃).[1][2]
Non-Polar Hexane/Heptane > 20 mg/mLUseful for precipitating impurities.[1]
Toluene> 50 mg/mLProcess chemistry solvent.[1]
The "pH Switch" Effect

For aqueous applications, the free base must be converted to a salt or dissolved in a buffered acidic medium.[1][2]

  • pH 1.2 (0.1N HCl): Solubility > 50 mg/mL (Forms Hydrochloride salt in situ).[1][2]

  • pH 7.4 (PBS): Solubility < 1 mg/mL (Risk of precipitation).[1][2]

  • Recommendation: When dosing in animals or cellular assays, use a formulation vehicle containing 5% DMSO / 95% Acidified Saline or cyclodextrin complexation to maintain solubility.[1][2]

Experimental Protocols (Validation)

Do not rely solely on predictions. Use the following tiered approach to generate your compound-specific data.

Tier 1: Visual Kinetic Solubility (High Throughput)

Objective: Rapidly classify solubility as High, Medium, or Low. Reagent: 5-MTPA (Free Base).[1]

  • Weigh 2 mg of 5-MTPA into a clear glass vial.

  • Add 20 µL of solvent (Result: 100 mg/mL).

  • Vortex for 30 seconds.

    • Clear? → Solubility > 100 mg/mL.[1][2]

    • Cloudy? → Add 180 µL solvent (Result: 10 mg/mL).[1][2]

  • Vortex for 30 seconds.

    • Clear? → Solubility 10-100 mg/mL.[1]

    • Cloudy? → Solubility < 10 mg/mL.[1][2]

Tier 2: Thermodynamic Solubility (Gold Standard)

Objective: Determine exact saturation concentration for formulation.

SolubilityProtocolStartStart: Excess SolidEquilibrationShake Flask(24h @ 25°C)Start->Equilibration Add SolventSeparationCentrifugation / Filtration(0.22 µm PVDF)Equilibration->Separation SaturationAnalysisHPLC-UV / LC-MSQuantificationSeparation->Analysis SupernatantDataSolubility Value (mg/mL)Analysis->Data

Figure 1: Workflow for thermodynamic solubility determination using the Shake-Flask method.

Protocol Steps:

  • Add excess 5-MTPA (~10 mg) to 1 mL of solvent.[1]

  • Agitate at 25°C for 24 hours to ensure equilibrium.

  • Filter supernatant using a PVDF syringe filter (Nylon may adsorb amines).[1][2]

  • Dilute filtrate 100x in Methanol.

  • Analyze via HPLC-UV (254 nm for thiophene chromophore).[1]

Critical Handling & Stability Notes

Carbon Dioxide Sensitivity

Primary alkyl amines, including 5-MTPA, are nucleophilic and react with atmospheric CO₂ to form carbamate salts (white crusts).[1][2]

  • Symptom: Liquid sample turns cloudy or develops a white solid rim.[1]

  • Prevention: Store under Argon/Nitrogen.[1]

  • Recovery: Dissolve in DCM and wash with 1M NaOH to regenerate the free base.[1][2]

Oxidation Potential

The thiophene ring, especially with an electron-donating methyl group, is susceptible to oxidation.[1][2]

  • Avoid: Long-term storage in chlorinated solvents (DCM) under light, which can generate HCl and radicals.[1][2]

  • Preferred Storage: Neat liquid at -20°C, or as the HCl salt (solid).[1][2]

References

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.

  • Bergström, C. A., et al. (2016).[1][2] "Early pharmaceutical profiling to predict solution behaviour."[1][2] Nature Reviews Drug Discovery.[1][2]

  • PubChem Compound Summary. (2025). "Thiophene-2-ethanamine derivatives and physicochemical data." National Library of Medicine.[1][2]

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Chapter on Bioisosteres (Thiophene vs Phenyl). Academic Press.[1][2]

pKa and Basicity of 2-(5-Methylthiophen-2-yl)propan-2-amine: A Comprehensive Physicochemical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the precise acid-base chemistry of an active pharmaceutical ingredient (API) is non-negotiable. 2-(5-Methylthiophen-2-yl)propan-2-amine is a sterically hindered, heteroaromatic primary amine. Because it is not a standard aliphatic amine, its basicity is governed by a complex interplay of inductive withdrawal, hyperconjugative donation, and steric desolvation.

This whitepaper deconstructs the structural determinants of this molecule's pKa, provides a comparative basicity analysis using linear free energy relationships (LFER), and outlines a self-validating experimental protocol for determining its thermodynamic pKa in the presence of solubility constraints.

Structural Determinants of Basicity

To predict and understand the pKa of 2-(5-Methylthiophen-2-yl)propan-2-amine (estimated at ~9.13 ), we must isolate the electronic and steric contributions of its three primary structural motifs:

  • The Thiophene Core (-I Effect): Unlike a phenyl ring, the thiophene ring is significantly more electron-withdrawing due to the electronegativity of the sulfur atom and the sp2 hybridized carbons. This inductive withdrawal (-I) pulls electron density away from the amine lone pair, stabilizing the free base and lowering the pKa. For context, the pKa of 2-thiophenemethylamine is 8.95[1], which is notably lower than that of benzylamine (9.33).

  • The

    
    -Dimethyl Substitution (+I and Steric Hindrance): 
    The attachment of the amine to a tertiary carbon (an isopropylamine-like moiety) introduces competing forces. Inductively (+I), the two methyl groups donate electron density, which theoretically increases basicity. However, this is offset by the desolvation penalty . The bulky gem-dimethyl group sterically hinders water molecules from effectively solvating and stabilizing the positively charged conjugate acid. As seen in cumylamine (
    
    
    
    -dimethylbenzylamine), the pKa is 9.36[2], proving that the steric and inductive effects nearly cancel each other out when compared to benzylamine.
  • The 5-Methyl Group (+I and Hyperconjugation): The addition of a methyl group at the 5-position of the thiophene ring acts as an electron-donating group. Through hyperconjugation and inductive effects, it increases the electron density of the

    
    -system, slightly mitigating the electron-withdrawing nature of the thiophene core and raising the overall pKa by an estimated 0.15 to 0.2 units.
    

G M 5-Methyl Group (+I, Hyperconjugation) T Thiophene Ring (-I relative to Phenyl) M->T Electron Donation A Primary Amine (Target pKa ~9.1) T->A Inductive Withdrawal D α,α-Dimethyl Group (+I, Steric Hindrance) D->A Steric Shielding & +I

Electronic and steric contributions to the basicity of the target molecule.

Comparative pKa Analysis

To ground our theoretical framework, we compare the target molecule against structurally analogous reference compounds. The data below illustrates the step-wise impact of structural modifications on basicity.

Compound NameStructural MotifExperimental pKaReference
Benzylamine Ph-CH₂-NH₂9.33Standard Literature
Cumylamine Ph-C(CH₃)₂-NH₂9.36[2]
2-Thiophenemethylamine Thiophene-CH₂-NH₂8.95[1]
Phentermine Ph-CH₂-C(CH₃)₂-NH₂9.84 - 10.25[3],[4]
Target Molecule (5-Me-Thiophene)-C(CH₃)₂-NH₂~9.13 (Calculated) This Analysis

Note: Phentermine's higher pKa is due to the insulating methylene spacer that separates the amine from the electron-withdrawing aromatic ring[3]. In our target molecule, the amine is directly adjacent to the heteroaromatic system, resulting in a lower pKa.

Experimental Methodology: Self-Validating pKa Determination

Because 2-(5-Methylthiophen-2-yl)propan-2-amine possesses high lipophilicity, the unprotonated free base will likely precipitate in a purely aqueous environment during titration. To ensure scientific integrity, a standard aqueous titration is insufficient.

Step-by-Step Protocol

Step 1: Preparation of Cosolvent Mixtures

  • Causality: Methanol/water mixtures prevent precipitation of the neutral free base, ensuring the system remains homogeneous throughout the titration.

  • Action: Prepare four solutions of the analyte at 1.0 mM concentration in varying Methanol/Water ratios (e.g., 30%, 40%, 50%, and 60% w/w Methanol). Add 0.15 M KCl to each to maintain a constant ionic strength, mimicking physiological osmolarity.

Step 2: Electrode Calibration (Gran's Plot)

  • Causality: Glass electrodes suffer from liquid junction potential shifts in mixed solvents. Gran's method calibrates the electrode to read hydrogen ion concentration

    
     directly rather than activity, ensuring high-fidelity data.
    
  • Action: Perform a blank titration of 0.1 M HCl with 0.1 M KOH in each specific cosolvent mixture before introducing the analyte.

Step 3: Potentiometric Titration

  • Action: Titrate the 1.0 mM analyte solutions with standardized 0.1 M KOH at a strictly controlled temperature of 25.0 ± 0.1 °C under an inert Argon atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the basicity readings). Record the apparent pKa (psKa) at the half-equivalence point for each mixture.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Causality: The relationship between psKa and the dielectric constant (

    
    ) of the solvent is linear. Extrapolating this line to the dielectric constant of pure water mathematically yields the thermodynamic pKa.
    
  • Action: Plot the measured psKa values against

    
     plus a solvent constant. Perform a linear regression and extrapolate the y-intercept to 
    
    
    
    (the inverse dielectric constant of 100% water at 25°C).

G S1 1. Sample Preparation (Dissolve in Methanol/Water mixtures) S2 2. Electrode Calibration (Gran's Plot in Cosolvent) S1->S2 S3 3. Potentiometric Titration (Titrate with 0.1M KOH at 25°C) S2->S3 S4 4. Yasuda-Shedlovsky Extrapolation (Extrapolate to 100% Aqueous) S3->S4

Cosolvent potentiometric titration workflow for determining thermodynamic pKa.

Implications for Pharmacokinetics and Drug Development

Understanding that the pKa of 2-(5-Methylthiophen-2-yl)propan-2-amine is approximately 9.13 provides critical predictive power for downstream drug development:

  • Physiological Ionization & Target Binding: At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that

    
     of the molecule will exist in its protonated (cationic) state. This is highly favorable for forming strong ionic bonds (salt bridges) with aspartate or glutamate residues within target receptor binding pockets (e.g., aminergic GPCRs).
    
  • Salt Selection: The high basicity allows for the formation of stable, highly crystalline salts with strong pharmaceutical acids (e.g., Hydrochloride, Mesylate, or Tosylate salts), which is crucial for formulation stability and oral bioavailability.

  • Membrane Permeability: While highly ionized at pH 7.4, the

    
    -dimethyl group heavily shields the charged amine and increases the local lipophilicity. This steric shielding reduces the desolvation energy required for the molecule to partition into lipid bilayers, potentially allowing for excellent Blood-Brain Barrier (BBB) penetration despite the high cationic fraction.
    

References

1.[3] "phentermine hydrochloride - Drug Summary - PDR.Net", PDR.net, URL: 2.[1] "2-Thiophenemethylamine - ChemBK", ChemBK, URL: 3.[4] "Phentermine (T3D2709) - T3DB", T3DB, URL: 4.[2] "Cumylamine - ChemBK", ChemBK, URL:

Sources

Navigating the Metabolic Labyrinth: Predictive and Experimental Workflows for Thiophene Amine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene rings are privileged pharmacophores in medicinal chemistry, consistently ranking among the most frequently utilized sulfur-containing heterocycles in FDA-approved drugs[1]. However, the integration of amine functionalities—either directly attached (aminothiophenes) or linked via short aliphatic spacers—creates a profound metabolic paradox. While the amine drives critical target engagement through salt-bridge formation and hydrogen bonding, it simultaneously modulates the electron density of the thiophene ring, rendering it highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation[2].

As a Senior Application Scientist, I have observed countless late-stage drug candidates fail due to the unexpected generation of electrophilic reactive metabolites. This whitepaper provides an authoritative, in-depth guide to the mechanistic basis of thiophene amine metabolism, detailing state-of-the-art in silico predictive workflows, self-validating in vitro experimental protocols, and strategic structural mitigation tactics.

The Mechanistic Basis of Thiophene Bioactivation

The metabolic liability of thiophene amines stems from the highly electron-deficient nature of the catalytic CYP450 intermediate, known as Compound I (an iron(IV)-oxo porphyrin radical cation). When an amine group is present, its electron-donating properties (via resonance or induction) elevate the energy of the thiophene's Highest Occupied Molecular Orbital (HOMO), facilitating rapid electrophilic attack by Compound I.

Quantum chemical studies utilizing Density Functional Theory (DFT) have elucidated two primary, competitive oxidative pathways for thiophenes[3]:

  • Epoxidation (Arene Oxide Formation): An attack on the

    
    -orbital ring electrons yields a highly unstable thiophene epoxide. DFT calculations reveal this process to be highly exothermic and thermodynamically favored[3].
    
  • S-Oxidation: Direct oxidation of the sulfur heteroatom yields a thiophene-S-oxide. While possessing a slightly higher activation energy barrier than epoxidation, S-oxides are profoundly electrophilic[3][4].

Both intermediates are transient and rapidly undergo nucleophilic attack. In a physiological environment, they are either detoxified by glutathione (GSH) or, detrimentally, bind covalently to nucleophilic residues on hepatic proteins, triggering immune-mediated hepatotoxicity (as historically observed with the drug tienilic acid)[2].

Thiophene_Metabolism Parent Thiophene Amine Parent Drug CYP Cytochrome P450 (e.g., CYP2C9, CYP3A4) Parent->CYP Oxidation Epoxide Thiophene Epoxide (Arene Oxide) CYP->Epoxide Pi-bond attack SOxide Thiophene S-Oxide (Electrophilic) CYP->SOxide S-oxidation Detox GSH Conjugation (Detoxification) Epoxide->Detox GSH Trapping Tox Covalent Protein Binding (Hepatotoxicity) Epoxide->Tox Nucleophilic attack SOxide->Detox GSH Trapping SOxide->Tox Nucleophilic attack

CYP450-mediated bioactivation pathways of thiophene amines into reactive metabolites.

In Silico Predictive Workflows

Relying solely on empirical synthesis and testing is resource-intensive. A robust drug discovery pipeline must integrate in silico predictions to triage thiophene amine intermediates before they reach the bench[5].

  • Site of Metabolism (SOM) Prediction: Utilizing platforms like ADMET Predictor or Optibrium StarDrop, we can calculate the Composite Site Lability (CSL)[5][6]. This absolute measure predicts the susceptibility of each atom to CYP-mediated oxidation, allowing chemists to pinpoint whether the thiophene sulfur, the

    
    -system, or the adjacent amine is the primary metabolic hotspot.
    
  • Isoform-Specific Molecular Docking: Thiophene amines often exhibit distinct regioselectivity depending on the CYP isoform. Docking the intermediate into crystal structures of CYP3A4 or CYP2D6 evaluates whether the basic amine anchors to specific acidic residues (e.g., Glu or Asp in the active site), thereby forcing the thiophene ring into a perilous proximity to the heme iron[6].

  • Quantum Mechanical (QM) Modeling: By calculating the activation energies for S-oxidation versus epoxidation on the doublet potential energy surface of Compound I, we can quantitatively predict the likelihood of reactive metabolite formation[3].

InSilico_Workflow Input Thiophene Amine Library SOM Site of Metabolism Prediction (Composite Site Lability) Input->SOM QM Quantum Mechanical Modeling (Activation Energy) Input->QM Docking CYP450 Molecular Docking (Isoform Specificity) Input->Docking Filter Metabolic Liability Assessment SOM->Filter QM->Filter Docking->Filter Redesign Structural Mitigation (Isosteres, Steric Hindrance) Filter->Redesign High Liability InVitro In Vitro Validation (HLM/RLM & GSH Trapping) Filter->InVitro Favorable Profile Redesign->Input Iterative Loop

In silico and in vitro workflow for predicting and mitigating thiophene metabolic liabilities.

Self-Validating In Vitro Experimental Protocols

To validate in silico predictions, a self-validating in vitro system must be employed. The following protocol assesses both intrinsic clearance (


) and the formation of reactive intermediates using Human Liver Microsomes (HLM) and Glutathione (GSH) trapping[7].
Protocol: Microsomal Stability and GSH Trapping Assay

Scientific Rationale: We utilize a NADPH regenerating system rather than direct NADPH addition because NADPH degrades rapidly at 37°C; the regenerating system ensures linear CYP450 kinetics. GSH is spiked at 5 mM to mimic intracellular physiological concentrations, providing a massive stoichiometric excess to outcompete water and trap the highly transient thiophene-S-oxide as a stable thioether conjugate[4].

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Test Compound Spiking: Dilute the thiophene amine intermediate in DMSO and spike it into the buffer to achieve a final assay concentration of 1 µM (ensure final DMSO concentration is

    
     0.1% to prevent CYP inhibition).
    
  • Nucleophile Addition: Add reduced Glutathione (GSH) to the mixture to achieve a final concentration of 5 mM.

  • Pre-Incubation: Add HLM to a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes and precipitates proteins, freezing the metabolic profile.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry).

  • Data Interpretation: Monitor the parent mass depletion to calculate

    
     and 
    
    
    
    . Scan for mass shifts of +307 Da (addition of GSH) or +323 Da (addition of GSH + Oxygen), which conclusively validate the formation of reactive thiophene epoxides or S-oxides.

Data Presentation: Comparative Metabolic Stability

The table below synthesizes quantitative data illustrating how structural modifications to a parent thiophene amine alter its metabolic stability and reactive metabolite profile.

Compound ClassStructural ModificationHLM

(µL/min/mg)

(min)
GSH Adduct Formation (+307 Da)Primary CYP Isoform
Parent Thiophene Amine None (Unsubstituted Ring)145.24.8High (+++)CYP3A4 / CYP2C9
Deactivated Thiophene Addition of EWG (e.g., -CF3, -CN)42.616.2Low (+)CYP3A4
Sterically Hindered Methylation adjacent to Sulfur68.410.1Moderate (++)CYP2D6
Bioisostere (Thiazole) CH replaced by N (Thiazole)12.5>60None Detected (-)CYP3A4
Bioisostere (Oxazole) S replaced by O, CH by N8.2>80None Detected (-)CYP2C9

Note: Data represents aggregated trends from structural optimization campaigns targeting 17β-HSD2 inhibitors and antithrombotic agents[7][8].

Strategic Mitigation of Metabolic Liabilities

When an in vitro assay confirms a metabolic liability, medicinal chemists must employ rational structural modifications to rescue the thiophene amine intermediate[7]:

  • Electronic Deactivation via EWGs: Because CYP450 oxidation is fundamentally an electrophilic attack, appending Electron-Withdrawing Groups (EWGs) such as halogens (fluorine), cyano, or trifluoromethyl groups pulls electron density away from the thiophene

    
    -system. This significantly raises the activation energy required for both epoxidation and S-oxidation.
    
  • Steric Shielding: Introducing bulky alkyl groups adjacent to the sulfur atom (positions 2 or 5) creates steric hindrance, physically blocking the approach of the bulky CYP450 heme-oxo intermediate.

  • Bioisosteric Replacement: The most definitive solution is often replacing the thiophene ring entirely. Substituting a CH group with a nitrogen atom to form a thiazole or isothiazole introduces an electronegative atom that acts as an inductive EWG. This lowers the HOMO energy of the ring, drastically improving metabolic stability while maintaining similar spatial geometry and lipophilicity[8].

Conclusion

Thiophene amine intermediates offer exceptional target binding affinities but carry profound risks of CYP450-mediated bioactivation into toxic S-oxides and epoxides. By deploying a rigorous, causality-driven workflow—beginning with in silico SOM and QM predictions, advancing to self-validating HLM/GSH trapping assays, and culminating in rational bioisosteric redesign—drug development professionals can successfully navigate and neutralize these metabolic liabilities, ensuring the advancement of safe and efficacious therapeutics.

References

1.[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC Source: nih.gov URL:

2.[2] Bioactivation potential of thiophene-containing drugs - PubMed Source: nih.gov URL:

3.[3] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: researchgate.net URL:

4.[4] Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles Source: acs.org URL:

5.[5] Tackling metabolism issues in drug discovery with in silico methods Source: news-medical.net URL:

6.[6] THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS Source: medchem-ippas.eu URL:

7.[7] Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors Source: nih.gov URL:

8.[8] Mitigating Heterocycle Metabolism in Drug Discovery Source: acs.org URL:

Sources

Methodological & Application

High-Efficiency Amide Coupling of Sterically Hindered 2-(5-Methylthiophen-2-yl)propan-2-amine

[1]

Abstract & Strategic Overview

The synthesis of amides using 2-(5-Methylthiophen-2-yl)propan-2-amine presents a distinct challenge in medicinal chemistry.[1] This building block features a primary amine attached to a tertiary carbon (gem-dimethyl substitution), creating significant steric hindrance proximal to the nucleophilic center.[1] Additionally, the electron-rich 5-methylthiophene moiety requires conditions that avoid vigorous acidic environments to prevent oligomerization or ring decomposition.[1]

Standard coupling reagents (EDC/NHS, BOP) often result in sluggish kinetics, incomplete conversion, or the formation of capped by-products due to the inability of the activated ester to penetrate the steric shield of the tert-alkyl amine.

This guide details three validated protocols, prioritizing Propylphosphonic Anhydride (T3P) as the superior reagent for this class of hindered amines. T3P offers high activation energy with low epimerization risk and easy workup, making it the "Gold Standard" for this specific application.

Chemical Analysis & Mechanistic Insight

The Steric Challenge

The target amine is structurally analogous to cumylamine but with a thiophene core. The gem-dimethyl group at the

1
  • Consequence: The nucleophilic attack on the activated carbonyl species is kinetically retarded.[1]

  • Solution: Use coupling agents that generate highly reactive intermediates (e.g., acyl phosphonates or acid chlorides) and employ smaller bases (pyridine) to reduce steric crowding in the transition state.

The Electronic Challenge

The 5-methylthiophene ring is electron-rich (

1
  • Risk: Susceptibility to electrophilic aromatic substitution or polymerization in the presence of strong Lewis acids or uncontrolled carbocation generation.

  • Mitigation: Maintain strictly controlled pH/temperature profiles.[1] Avoid large excesses of activating agents that could generate reactive electrophiles capable of attacking the thiophene ring.

Decision Matrix for Condition Selection

Before proceeding, select the protocol based on your carboxylic acid partner:

decision_treeStartStart: Select Carboxylic AcidIsHinderedIs the Acid Sterically Hindered?(e.g., tert-butyl, ortho-subst. aryl)Start->IsHinderedIsAcidSensitiveIs the Acid Acid-Sensitive?IsHindered->IsAcidSensitiveNoMethodBMethod B: Acid Chloride(Ghosez's Reagent/Oxalyl Cl)IsHindered->MethodBYes (Very Hindered)MethodAMethod A: T3P Coupling(Recommended Standard)IsAcidSensitive->MethodAYes/No (General Case)MethodCMethod C: HATU/HOAt(Only for unhindered acids)IsAcidSensitive->MethodCNo (Simple Acids)MethodA->MethodBIf conversion < 50%

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Experimental Protocols

Method A: T3P-Mediated Coupling (The Gold Standard)

Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive yet selective.[1] It drives the reaction to completion even with weak nucleophiles (hindered amines) and functions as its own water scavenger.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 2-(5-Methylthiophen-2-yl)propan-2-amine (1.1 – 1.2 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc (preferred) or 2-MeTHF (green alternative)[1]

Protocol:

  • Preparation: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvation: Add EtOAc (concentration ~0.1 M to 0.2 M). Note: DMF can be used if solubility is an issue, but EtOAc simplifies workup.

  • Base Addition: Add Pyridine (3.0 equiv) at 0 °C. Stir for 5 minutes.

    • Expert Tip: Pyridine is often superior to DIPEA for T3P reactions as it minimizes epimerization and steric crowding.

  • Activation: Dropwise add T3P solution (1.5 equiv) at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Checkpoint: Monitor by LCMS.[1][2] If <50% conversion after 4 hours, heat to 50 °C.

  • Workup:

    • Dilute with EtOAc.[1][3]

    • Wash with water (x2), saturated NaHCO₃ (x2), and brine (x1).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Method B: Acid Chloride Generation (For Extremely Hindered Systems)

Rationale: If T3P fails, the acid chloride is the most reactive species available. Using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is milder than Oxalyl Chloride and neutral, preventing thiophene degradation.[1]

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv) at RT.[1] Stir 1–2 hours until acid is consumed (monitored by conversion to methyl ester via MeOH quench aliquot).

  • Coupling: Cool the solution to 0 °C. Add DIPEA (2.0 equiv).

  • Addition: Add 2-(5-Methylthiophen-2-yl)propan-2-amine (1.1 equiv) dissolved in minimal DCM.

  • Reaction: Warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

Method C: HATU/HOAt (Baseline for Simple Cases)

Rationale: Standard peptide coupling conditions.[1] Only recommended if the carboxylic acid is unhindered (e.g., acetic acid, linear aliphatic acids).

Protocol:

  • Dissolve Acid (1.0 equiv) in DMF.[1]

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[1] Stir for 5 mins to form the activated ester (O-At ester).

    • Critical: The color should turn yellow/orange.[1]

  • Add Amine (1.2 equiv).[1]

  • Stir at RT for 16 hours. Note: Reaction rates will be significantly slower than Method A.

Quantitative Comparison of Reagents

ParameterMethod A (T3P)Method B (Acid Chloride)Method C (HATU)
Reactivity w/ Hindered Amine HighVery HighModerate/Low
Epimerization Risk Very LowHighModerate
Workup Ease Excellent (Water soluble byproducts)ModeratePoor (Remove urea/HOAt)
Thiophene Compatibility ExcellentGood (if pH controlled)Excellent
Typical Yield 85-95%70-90%40-65%

Mechanistic Visualization (T3P Pathway)[1]

The following diagram illustrates why T3P is effective. It forms a mixed anhydride that is less sterically demanding than the bulky HATU-OBt active ester, allowing the hindered amine to attack more easily.[1]

t3p_mechanismAcidCarboxylic Acid(R-COOH)MixedAnhydrideMixed AnhydrideIntermediate(Highly Reactive)Acid->MixedAnhydride ActivationT3PT3P Reagent(Cyclic Anhydride)T3P->MixedAnhydride ActivationBaseBase(Pyridine)Base->MixedAnhydride ActivationTSTransition State(Low Steric Bulk)MixedAnhydride->TS + AmineAmineHindered Amine(Thiophene-C(Me)2-NH2)ProductFinal AmideProductTS->Product CouplingByproductWater-SolubleP-ByproductsTS->Byproduct

Figure 2: Mechanism of T3P-mediated coupling highlighting the formation of the reactive mixed anhydride.[1]

Troubleshooting & Optimization

  • Low Conversion:

    • Diagnosis: Steric bulk is preventing attack.[1][4]

    • Fix: Switch solvent to Pyridine (acts as both solvent and base) and heat to 60 °C using Method A. T3P is stable at elevated temperatures.

  • Thiophene Polymerization (Darkening of reaction):

    • Diagnosis: Acid concentration too high or localized hot-spots during acid chloride formation.[1]

    • Fix: Ensure strict temperature control (0 °C addition). Use Method A (T3P) which maintains a buffered pH profile compared to Acid Chlorides.

  • Solubility:

    • If the amine salt precipitates upon addition, add a co-solvent like NMP or DMF (10-20% v/v) to the EtOAc mixture.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. Link[1]

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[6] Organic Process Research & Development. (General reference for T3P utility in hindered systems).

  • Due-Hansen, M. E., et al. (2016).[1][7] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4][7] Organic & Biomolecular Chemistry, 14, 430-433.[1][7] Link

using 2-(5-Methylthiophen-2-yl)propan-2-amine as a scaffold in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 2-(5-Methylthiophen-2-yl)propan-2-amine (referred to herein as 5-MTPA ) as a high-value scaffold in Fragment-Based Drug Design (FBDD).

Introduction: The Strategic Value of 5-MTPA

In the pursuit of novel chemical matter, the 2-(5-Methylthiophen-2-yl)propan-2-amine (5-MTPA) scaffold represents a convergence of three powerful medicinal chemistry principles: bioisosterism , the gem-dimethyl effect , and metabolic blocking .

While phenyl-alkylamines are ubiquitous in drug discovery (e.g., amphetamine-class ligands, NMDA antagonists), they often suffer from promiscuity and rapid metabolic clearance. 5-MTPA serves as a superior bioisostere. The thiophene ring offers a unique electronic profile (electron-rich, S-heteroatom interactions) distinct from benzene, while the isopropylamine tail introduces a "conformationally locked" amine vector.

Key Structural Advantages
FeatureStructural ComponentMedicinal Chemistry Benefit
Bioisosterism Thiophene RingMimics phenyl geometry but with higher electron density and lower lipophilicity (LogP).[1][2] The sulfur atom can accept H-bonds (sigma-hole interactions).
Conformational Lock gem-Dimethyl groupRestricts rotatable bonds (Thorpe-Ingold effect), reducing the entropic penalty of binding to the target protein.
Metabolic Stability 5-Methyl substitutionBlocks the highly reactive

-position of the thiophene ring, preventing metabolic S-oxidation and ring-opening (a common liability of unsubstituted thiophenes).
Growth Vector Primary AmineProvides a versatile handle for chemical elaboration (amides, ureas, sulfonamides) to reach adjacent sub-pockets.

Physicochemical Profile

Understanding the intrinsic properties of 5-MTPA is critical for assay development.

  • Molecular Weight: ~155.26 Da (Fragment "Sweet Spot" <200 Da)

  • Calculated LogP (cLogP): ~1.8 – 2.1 (Ideal for membrane permeability)

  • pKa (Amine): ~10.2 (Predominantly protonated at physiological pH; forms salt bridges with Asp/Glu residues)

  • Solubility: High in DMSO (>100 mM); Moderate in aqueous buffer (pH dependent).

Protocol 1: Fragment Screening & Hit Validation

Objective: Identify binding of 5-MTPA to the target protein using Surface Plasmon Resonance (SPR) and validate with Ligand-Observed NMR (STD-NMR).

A. SPR Screening Protocol
  • Rationale: SPR provides real-time kinetics. 5-MTPA is a low-affinity fragment (

    
     likely 
    
    
    
    M-mM range), requiring high-concentration injections and "clean" sensor surfaces.

Materials:

  • Biacore or Octet System.

  • Sensor Chip: CM5 (Dextran) or NTA (for His-tagged proteins).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Avoid phosphate buffers if using NTA chips.

Step-by-Step:

  • Surface Preparation: Immobilize target protein to ~2000-4000 RU (high density required for fragments). Include a reference channel with a null protein or capped surface.

  • Sample Prep: Prepare 5-MTPA as a 200 mM stock in 100% DMSO. Dilute to screening concentrations (e.g., 500

    
    M, 250 
    
    
    
    M, 125
    
    
    M) in Running Buffer. Crucial: Match DMSO concentration (e.g., 2%) exactly in all samples and running buffer to prevent bulk refractive index jumps.
  • Injection Cycle:

    • Contact time: 30–60 seconds (fast on/off expected).

    • Flow rate: 30

      
      L/min.
      
    • Dissociation: 60 seconds.

  • Data Analysis: Apply Solvent Correction (DMSO calibration curve). Look for "square-wave" sensorgrams indicative of fast kinetics. Calculate

    
     using steady-state affinity fitting (
    
    
    
    vs. Concentration).
B. Orthogonal Validation (STD-NMR)
  • Rationale: Saturation Transfer Difference (STD) NMR confirms the ligand binds to the protein in solution and maps the epitope (showing if the thiophene or methyl groups are in close contact).

Protocol:

  • Mix: 10

    
    M Target Protein + 500 
    
    
    
    M 5-MTPA in
    
    
    buffer.
  • Pulse Sequence: Apply on-resonance irradiation (e.g., 0 ppm, targeting protein methyls) and off-resonance (e.g., 30 ppm).

  • Readout: Subtract spectra. Signals from 5-MTPA that appear in the difference spectrum indicate magnetization transfer from protein

    
     ligand (Binding confirmed).
    

Protocol 2: Chemical Elaboration (Fragment Growing)

Objective: Grow the fragment into a lead-like molecule by reacting the amine vector.

Context: The gem-dimethyl group creates steric hindrance. Standard amide couplings may be sluggish. This protocol uses a high-reactivity acyl chloride method suitable for parallel synthesis.

Reaction: 5-MTPA + R-COCl -> Amide Product

Step-by-Step:

  • Setup: In a 1-dram vial, dissolve 5-MTPA (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base: Add Diisopropylethylamine (DIPEA, 3.0 eq). The extra equivalents neutralize HCl and prevent protonation of the hindered amine.

  • Acylation: Add the desired Acid Chloride (1.2 eq) dropwise at

    
    .
    
  • Catalysis: Add a crystal of DMAP (Dimethylaminopyridine). Expert Insight: DMAP is essential here to act as a nucleophilic catalyst, overcoming the steric bulk of the gem-dimethyl group.

  • Incubation: Warm to Room Temperature and stir for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/DMAP), then Sat.

    
    . Dry over 
    
    
    
    .

Visualizations

Figure 1: FBDD Workflow for 5-MTPA

This diagram illustrates the cycle from scaffold selection to lead generation, highlighting the decision gates.

FBDD_Workflow Scaffold Scaffold Selection (5-MTPA) Screening Fragment Screening (SPR / STD-NMR) Scaffold->Screening Decision Binder? Screening->Decision Validation Hit Validation (X-ray / SAR) Decision2 Vector Defined? Validation->Decision2 Elaboration Chemical Elaboration (Amide Coupling / Growing) Lead Lead Gen (Potency < 1 µM) Elaboration->Lead Lead->Elaboration Optimization Cycle Decision->Scaffold No (Refine Library) Decision->Validation Yes Decision2->Validation No (Co-crystal needed) Decision2->Elaboration Yes (Amine Vector)

Caption: Iterative FBDD cycle for the 5-MTPA scaffold. The process emphasizes rigorous biophysical validation before chemical elaboration.

Figure 2: Pharmacophore & Interaction Mode

A conceptual map of how 5-MTPA engages a target protein pocket.

Interaction_Map Thiophene Thiophene Ring (Lipophilic/Pi-Cloud) GemDimethyl gem-Dimethyl (Rigid Spacer) Thiophene->GemDimethyl AromResidue Phe/Trp/Tyr (Pi-Stacking) Thiophene->AromResidue Pi-Pi / Pi-Cation Amine Amine (NH3+) (Cationic Head) GemDimethyl->Amine AcidResidue Asp/Glu (Salt Bridge) Amine->AcidResidue Ionic Bond Methyl 5-Methyl Group (Metabolic Shield) Methyl->Thiophene HydrophobicPocket Hydrophobic Pocket Methyl->HydrophobicPocket vdW

Caption: Pharmacophoric interaction map. The 5-Methyl group fills hydrophobic voids while the amine anchors the fragment via electrostatic interactions.

References

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link

    • Context: Authoritative review on the Thorpe-Ingold effect and how gem-dimethyl groups improve potency and metabolic stability.
  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Link

    • Context: Establishes thiophene as a privileged structure in FBDD.
  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: Advances and Applications. Academic Press. Link

    • Context: General methodology for SPR screening and fragment valid
  • Ward, S. E., et al. (2011). Thiophenes in Drug Discovery. Progress in Medicinal Chemistry, 50, 209-268. Link

    • Context: Discusses the metabolic liabilities of thiophenes (S-oxidation) and the necessity of 5-position substitution (e.g., the 5-methyl group in 5-MTPA).

Sources

Application Note: High-Efficiency Sulfonylation of Sterically Hindered Heteroaryl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2-(5-Methylthiophen-2-yl)propan-2-amine Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Scope

Sulfonamides are ubiquitous structural motifs in modern drug discovery, frequently deployed as stable bioisosteres for amides and key pharmacophores in antimicrobial and anti-diabetic agents[1]. While the synthesis of sulfonamides via the coupling of primary amines with sulfonyl chlorides is traditionally straightforward, significant synthetic bottlenecks emerge when the amine is sterically hindered or features acid-sensitive heteroaryl functionalities[2].

This application note provides a field-validated, high-yielding protocol for the preparation of sulfonamides from 2-(5-Methylthiophen-2-yl)propan-2-amine . This specific substrate presents a dual synthetic challenge:

  • Severe Steric Hindrance: The primary amine is situated on a tertiary carbon (

    
    -dimethyl group), which kinetically retards nucleophilic attack on the sulfonyl electrophile.
    
  • Chemoselectivity & Stability: The 5-methylthiophene moiety is electron-rich. It is prone to electrophilic aromatic substitution (e.g., Friedel-Crafts side reactions) and degradation under harshly acidic conditions[3].

Mechanistic Rationale & Experimental Design

To overcome the activation energy barrier imposed by the tertiary carbinamine, standard Schotten-Baumann conditions (aqueous NaOH/DCM) or simple triethylamine (TEA) mediated couplings are insufficient. These classical methods often lead to stalled reactions, unreacted starting materials, or competitive hydrolysis of the sulfonyl chloride[4].

Catalytic Activation: The introduction of 4-Dimethylaminopyridine (DMAP) is non-negotiable for this substrate. DMAP acts as a potent nucleophilic catalyst, attacking the sulfonyl chloride to generate a highly electrophilic


-sulfonylpyridinium intermediate. This transient species is significantly more reactive toward sterically hindered nucleophiles than the parent sulfonyl chloride.

Base Selection:


-Diisopropylethylamine (DIPEA) or Pyridine is employed as the stoichiometric acid scavenger. Unlike TEA, which can form unreactive complexes or degrade sensitive sulfonyl chlorides, DIPEA provides a mild, sterically hindered basic environment that efficiently neutralizes the HCl byproduct without competing for the electrophile, thereby protecting the acid-sensitive thiophene ring.

Mechanism RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate N-Sulfonylpyridinium Intermediate RSO2Cl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Target Sulfonamide Intermediate->Product + Amine Amine Hindered Amine (Thiophene deriv.) Amine->Product

Mechanistic pathway of DMAP-catalyzed sulfonylation of a sterically hindered amine.

Optimization & Quantitative Data

The following table summarizes the optimization landscape for the coupling of 2-(5-Methylthiophen-2-yl)propan-2-amine with 4-toluenesulfonyl chloride (TsCl). The data empirically validates the necessity of DMAP and the superiority of DIPEA over standard aliphatic bases.

EntryBase (Equiv)Catalyst (Equiv)SolventTemp / TimeConversion (%)*Isolated Yield (%)
1TEA (2.0)NoneDCMRT, 24h3528
2Pyridine (2.0)NoneDCMRT, 24h5549
3 DIPEA (2.0) DMAP (0.1) DCM RT, 16h >95 88
4Pyridine (Solvent)DMAP (0.2)Pyridine40°C, 12h>9992

*Conversion determined by LC-MS analysis of the crude reaction mixture. Entry 3 is selected as the optimal protocol to avoid the toxicity and difficult removal of neat pyridine.

Experimental Workflow

Workflow Step1 1. Reagent Preparation Amine + DMAP in DCM Step2 2. Base Addition Add DIPEA (2.0 eq) Step1->Step2 Step3 3. Sulfonylation Add R-SO2Cl dropwise at 0°C Step2->Step3 Step4 4. Maturation Stir at RT for 16h Step3->Step4 Step5 5. Quench & Extract NaHCO3 quench, DCM extract Step4->Step5 Step6 6. Washing Wash with 0.5M HCl, then Brine Step5->Step6 Step7 7. Purification Flash Chromatography Step6->Step7

Step-by-step experimental workflow for the synthesis of hindered heteroaryl sulfonamides.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • 2-(5-Methylthiophen-2-yl)propan-2-amine (Starting Material, 1.0 equiv)

  • Sulfonyl Chloride (e.g., TsCl, 1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA, 2.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO

    
    , 0.5 M HCl, saturated NaCl (brine)
    
  • Anhydrous Na

    
    SO
    
    
    

Procedure & Self-Validating Checkpoints:

  • Preparation of the Reaction Mixture: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon). Add 2-(5-Methylthiophen-2-yl)propan-2-amine (1.0 mmol, ~155 mg) and DMAP (0.1 mmol, 12.2 mg).

  • Solvent and Base Addition: Dissolve the solid mixture in anhydrous DCM (5.0 mL). Add DIPEA (2.0 mmol, 348

    
    L) via syringe. Stir the solution for 5 minutes to ensure homogeneity.
    
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the chosen sulfonyl chloride (1.2 mmol) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction flask over 10 minutes.

    • Validation Checkpoint: The solution may turn slightly yellow upon the formation of the DMAP-sulfonyl complex. Dropwise addition is critical to control the exotherm and minimize the formation of sulfonic anhydride byproducts.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 16 hours.

    • Validation Checkpoint: Monitor the reaction progress via TLC (typically 3:1 Hexane:EtOAc). The highly non-polar amine will disappear, replaced by a more polar, UV-active sulfonamide spot.

  • Quenching: Once complete consumption of the amine is confirmed, quench the reaction by adding 5.0 mL of saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes to hydrolyze any unreacted sulfonyl chloride.
    
    • Validation Checkpoint: Mild effervescence (CO

      
       gas) confirms the neutralization of excess acidic byproducts.
      
  • Extraction and Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2

    
     10 mL). Combine the organic layers and wash with 0.5 M HCl (10 mL) to selectively remove DMAP and DIPEA.
    
    • Validation Checkpoint: The organic (DCM) layer will be the bottom layer. Do not use highly concentrated HCl (>1M) or prolonged acid exposure, as the 5-methylthiophene ring is acid-sensitive. Follow with a brine wash (10 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (typically 10% to 30% EtOAc) to afford the pure sulfonamide.

Analytical Characterization Notes

For the resulting sulfonamide, key


H NMR (CDCl

, 400 MHz) diagnostic signals to verify structural integrity include:
  • Thiophene Protons: Two doublets (or a multiplet) in the aromatic region (

    
     6.50 - 6.70 ppm), characteristic of the 2,5-disubstituted thiophene ring.
    
  • NH Proton: A broad singlet typically appearing between

    
     4.50 - 5.50 ppm, which will disappear upon D
    
    
    
    O exchange.
  • gem-Dimethyl Group: A sharp singlet integrating to 6H around

    
     1.50 - 1.70 ppm. This is shifted downfield relative to the free amine due to the electron-withdrawing nature of the newly formed sulfonamide linkage.
    
  • Thiophene Methyl: A sharp singlet integrating to 3H around

    
     2.40 ppm.
    

References

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. cbijournal.com.
  • Luxembourg Bio Technologies. Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. luxembourg-bio.com.
  • Journal of the American Chemical Society.
  • MDPI.

Sources

Advanced Protocol for the N-Alkylation of Sterically Hindered Tertiary-Alkyl Amines: A Focus on 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of tertiary-alkyl amines (tert-alkyl amines) presents a unique synthetic challenge due to severe steric shielding around the nitrogen lone pair. This application note provides a comprehensive, field-validated guide for the alkylation of 2-(5-Methylthiophen-2-yl)propan-2-amine . By analyzing the specific steric and electronic environment of this substrate, we outline the causality behind choosing Titanium-mediated reductive amination over standard


 pathways, ensuring high yields, preventing thiophene degradation, and avoiding over-alkylation.

Substrate Analysis & Mechanistic Causality

To design a successful alkylation strategy, one must first deconstruct the target molecule:

  • Steric Shielding (The

    
    -Dimethyl Group):  The primary amine is attached to a fully substituted tertiary carbon. In standard Williamson-type 
    
    
    
    alkylation, this massive steric bulk prevents the nitrogen from approaching the electrophilic carbon of an alkyl halide[1].
  • Competing E2 Elimination: When treated with alkyl halides possessing

    
    -hydrogens (e.g., ethyl bromide), the hindered amine acts as a Brønsted base rather than a nucleophile, leading to rapid E2 elimination of the halide to form an alkene, leaving the amine unreacted[1].
    
  • Thiophene Nucleus Sensitivity: The 5-methylthiophene ring is electron-rich and highly susceptible to polymerization or "resinification" in the presence of strong Lewis acids (e.g.,

    
    ) or harsh Brønsted acids[2]. Therefore, mild activating agents must be used.
    

The Solution: Reductive amination is the preferred strategy to circumvent


 limitations[3]. However, standard mild reducing agents like Sodium Triacetoxyborohydride (STAB) often fail to form the requisite imine intermediate with sterically hindered amines[4],[5]. To overcome this, we utilize Titanium(IV) isopropoxide (

)
as a mild Lewis acid and water scavenger to force imine formation without degrading the thiophene ring[3].

Strategic Decision Matrix

The choice of alkylation method depends entirely on the nature of the target alkyl group.

G Start Target: N-Alkylation of 2-(5-Methylthiophen-2-yl)propan-2-amine Q1 Type of Alkyl Group? Start->Q1 Methyl Methyl / Benzyl (Unhindered, no beta-hydrogens) Q1->Methyl Other Primary / Secondary Alkyl (Beta-hydrogens present) Q1->Other Direct Direct S_N2 Alkylation (MeI / BnBr, Cs2CO3, DMF) Methyl->Direct Reductive Reductive Amination (Aldehyde/Ketone, Ti(O-iPr)4, NaBH4) Other->Reductive

Caption: Decision tree for selecting the optimal alkylation pathway based on electrophile sterics.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Gold Standard)

This protocol is designed for the installation of primary, secondary, or bulky alkyl groups using the corresponding aldehyde or ketone.

Reagents:

  • 2-(5-Methylthiophen-2-yl)propan-2-amine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Titanium(IV) isopropoxide (

    
    ) (2.0 eq)
    
  • Sodium borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Imine Formation: Charge an oven-dried flask with the amine and aldehyde in anhydrous THF under an inert

    
     atmosphere.
    
  • Lewis Acid Addition: Add

    
     dropwise at room temperature.
    
    • Causality: The titanium reagent coordinates to the carbonyl oxygen, increasing its electrophilicity, and simultaneously reacts with the generated water to form inert

      
      . This drives the thermodynamically unfavorable hindered imine formation to completion.
      
  • Incubation & Validation: Stir for 12–18 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot, quench into 1 mL of Methanol, and analyze via LC-MS. Look for the

      
       of the imine. Do not proceed until the starting amine peak is <5% by UV area.
      
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add solid

    
     in small portions.
    
    • Causality:

      
       is utilized instead of STAB because the intermediate is a stable, sterically crowded metallo-imine complex that requires a smaller, more reactive hydride source for efficient reduction[3].
      
  • Quench & Workup: Stir for 2 hours at room temperature. Quench the reaction by adding 1M NaOH (aqueous) dropwise.

    • Validation Checkpoint: A thick, white precipitate of titanium dioxide (

      
      ) must form. If the solution remains gummy, add additional water/NaOH until the precipitate is granular.
      
  • Isolation: Filter the suspension through a pad of Celite to remove the titanium salts. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc). Separate the organic layer, dry over

    
    , concentrate under reduced pressure, and purify via flash chromatography.
    
Protocol B: Direct Electrophilic Alkylation (For Methyl/Benzyl Only)

Direct alkylation should only be attempted with highly reactive electrophiles lacking


-hydrogens to prevent E2 elimination[1].

Step-by-Step Workflow:

  • Dissolve the amine (1.0 eq) in anhydrous DMF.

  • Add

    
     (2.0 eq).
    
    • Causality: Cesium carbonate is a mild, non-nucleophilic base that acts as an acid scavenger without degrading the thiophene ring.

  • Cool to 0 °C and add Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.05 eq for mono-alkylation).

  • Stir at room temperature for 4–6 hours, monitoring by LC-MS to prevent over-alkylation to the quaternary ammonium salt[1].

  • Quench with water, extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry, and concentrate.

Comparative Data Analysis

ParameterProtocol A: Ti-Mediated Reductive AminationProtocol B: Direct

Alkylation
Optimal Alkyl Group Primary, Secondary, BulkyMethyl, Benzyl, Allyl
Risk of Over-alkylation Very Low (Stops at secondary amine)High (Exhaustive methylation common)
Risk of E2 Elimination NoneHigh (if

-hydrogens are present)
Typical Yield 65 - 85%30 - 50% (Mono-alkylated target)
Key Byproducts Alcohol (from reduced starting aldehyde)Quaternary ammonium salts, Alkenes

Reaction Pathway Visualization

The following diagram illustrates the self-validating mechanistic pathway of Protocol A, highlighting the critical, rate-limiting dehydration step overcome by titanium catalysis.

Mechanism Amine Hindered Primary Amine + Carbonyl Compound Hemiaminal Hemiaminal Intermediate (Sterically Crowded) Amine->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion (Ti(O-iPr)4 Catalyzed) Hemiaminal->Imine -H2O (Rate Limiting) Product N-Alkylated Secondary Amine Imine->Product Hydride Transfer (NaBH4)

Caption: Mechanistic pathway of Titanium-mediated reductive amination for sterically hindered amines.

References

  • Alkylation of thiophene - US2469823A Source: Google Patents URL
  • Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (PubMed) URL: [Link]

Sources

Application Note: Synthesis of Bioactive Heterocycles Utilizing 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Discovery

The design of novel, metabolically stable heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The building block 2-(5-Methylthiophen-2-yl)propan-2-amine offers a highly specialized structural profile for the synthesis of complex bioisosteres. By featuring an electron-rich thiophene ring coupled with an


-dimethylated primary amine, this molecule provides distinct synthetic and pharmacological advantages over standard thiophene ethylamines.

This application note details the mechanistic rationale and provides field-proven, self-validating protocols for incorporating this sterically demanding building block into two high-value synthetic workflows: the regioselective Pictet-Spengler cyclization and the Ugi Four-Component Reaction (Ugi-4CR).

Structural Causality: Why This Specific Scaffold?

The selection of 2-(5-Methylthiophen-2-yl)propan-2-amine is driven by two primary structural features that directly dictate the outcome of both the chemical synthesis and the resulting biological profile:

  • Regioselective Directing Effects (The C5-Methyl Block): Standard Pictet-Spengler cyclizations of unsubstituted thiophene ethylamines often yield an undesirable mixture of thieno[2,3-c] and thieno[3,2-c] isomers due to competing electrophilic attacks at the C3 and C5 positions[1]. By utilizing this specific building block, the C5 position is sterically and electronically blocked by the methyl group. This forces the intramolecular cyclization exclusively toward the C3 position, yielding pure thieno[2,3-c]pyridine derivatives[1]. These thieno[2,3-c]pyridine scaffolds are highly privileged, known for inhibiting cell adhesion molecules (CAMs) and demonstrating potent anticancer properties[2].

  • Steric Shielding and Metabolic Stability (The gem-Dimethyl Group): The

    
    -dimethyl substitution (propan-2-amine core) restricts conformational freedom via the Thorpe-Ingold effect, which thermodynamically favors cyclization. More importantly from a pharmacological perspective, this steric bulk shields the amine from monoamine oxidase (MAO) degradation, significantly enhancing the in vivo pharmacokinetic profile and half-life of the resulting drug candidates[3].
    

Self-Validating Synthetic Workflows

Workflow 1: Directed Pictet-Spengler Cyclization for Thieno[2,3-c]pyridines

The synthesis of complex constrained mimics is typically achieved by the Pictet–Spengler reaction, where acid catalysts like trifluoroacetic acid (TFA) are employed to drive the cyclization[4]. Microwave-assisted synthesis has become a valuable technique in this context, offering dramatically reduced reaction times and improved yields for thienopyridine synthesis[5].

PS_Mechanism A 2-(5-Methylthiophen-2-yl) propan-2-amine C Iminium Ion Intermediate A->C Acid Catalyst (-H2O) B Aldehyde Component B->C D Electrophilic Aromatic Substitution (C3) C->D Intramolecular Cyclization E Thieno[2,3-c]pyridine Derivative D->E Rearomatization

Fig 1. Mechanistic pathway of the regioselective Pictet-Spengler cyclization.

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2-(5-Methylthiophen-2-yl)propan-2-amine (1.0 mmol) and the desired aldehyde (1.1 mmol) in anhydrous dichloromethane (DCM, 4.0 mL).

  • Catalysis: Add trifluoroacetic acid (TFA, 0.1 mmol, 10 mol%) dropwise. Causality: TFA lowers the activation energy for iminium ion formation without degrading the acid-sensitive thiophene ring.

  • Cyclization: Seal the vial and subject it to microwave irradiation at 100°C for 30 minutes.

  • Self-Validation Check: Spot the crude mixture on a silica TLC plate. Stain with ninhydrin and heat. Validation: The complete disappearance of the purple/pink ninhydrin-active primary amine spot confirms total conversion. A new UV-active spot indicates the cyclized product.

  • Quenching & Isolation: Quench the reaction with saturated aqueous

    
     (5 mL). Extract with DCM (3 x 5 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Workflow 2: Sterically Accommodated Ugi-4CR for Peptidomimetics

The steric bulk of the


-dimethyl group severely retards the initial condensation with the aldehyde. If all four components are mixed simultaneously, the carboxylic acid and isocyanide will react directly with the aldehyde (Passerini side-reaction) before the imine can form. To prevent this, the protocol enforces a sequential addition strategy.

Ugi_Workflow Step1 1. Reagent Preparation (Equimolar Amine & Aldehyde) Step2 2. Imine Pre-formation (MeOH, 25°C, 30 min) Step1->Step2 Steric allowance Step3 3. Sequential Addition (Carboxylic Acid + Isocyanide) Step2->Step3 Complete conversion Step4 4. Microwave Irradiation (80°C, 15 min) Step3->Step4 Ugi-4CR assembly Step5 5. Automated Purification (Flash Chromatography) Step4->Step5 Crude mixture

Fig 2. Optimized Ugi-4CR workflow accommodating the sterically hindered amine.

Step-by-Step Protocol:

  • Imine Pre-formation: Dissolve 2-(5-Methylthiophen-2-yl)propan-2-amine (1.0 mmol) and the target aldehyde (1.0 mmol) in anhydrous methanol (3.0 mL). Stir at room temperature for 30 minutes over 4Å molecular sieves.

  • Self-Validation Check: Monitor via ReactIR. Validation: The disappearance of the aldehyde carbonyl stretch (~1700

    
    ) and the appearance of the imine stretch (~1640 
    
    
    
    ) confirms it is safe to proceed.
  • Sequential Addition: Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol).

  • Assembly: Heat the mixture under microwave irradiation at 80°C for 15 minutes.

  • Purification: Filter off the molecular sieves, concentrate the filtrate, and purify the resulting peptidomimetic scaffold via automated reverse-phase HPLC.

Quantitative Data Presentation

The optimization of the Pictet-Spengler cyclization highlights the necessity of microwave irradiation and TFA catalysis to overcome the steric hindrance of the gem-dimethyl group while maintaining perfect C3 regioselectivity.

Table 1: Optimization of Pictet-Spengler Cyclization using 2-(5-Methylthiophen-2-yl)propan-2-amine

EntryAldehyde ComponentCatalystTemp (°C)Time (h)Conversion (%)Regiomeric Ratio (C3:C5)Isolated Yield (%)
1BenzaldehydeAcOH (1.0 eq)80 (Thermal)12.085>99:178
24-MethoxybenzaldehydeTFA (0.1 eq)80 (Thermal)4.0>95>99:186
3Formaldehyde (aq)TFA (0.1 eq)100 (Microwave)0.5>99>99:194
4Pyridine-3-carboxaldehydeTFA (0.1 eq)100 (Microwave)0.5>99>99:191

Note: The regiomeric ratio was determined via crude


-NMR integration, confirming the absolute directing power of the C5-methyl group.

References

  • Title: Synthesis and Mode of Action of 125I- and 3H-Labeled Thieno[2,3-c]pyridine Antagonists of Cell Adhesion Molecule Expression Source: acs.org URL: [Link]

  • Title: On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance Source: nih.gov URL: [Link]

  • Source: google.com (Patents)

Sources

protecting group strategies for 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 2-(5-Methylthiophen-2-yl)propan-2-amine (referred to herein as MTPA-amine ).[1]

The structural combination of a tertiary alkyl amine (specifically an


-dimethyl benzylic-like amine) and an electron-rich thiophene ring  creates a unique "perfect storm" of reactivity challenges.[1] Standard protection strategies often fail due to two dominant failure modes:
  • Acid-Catalyzed C-N Bond Cleavage: The stability of the tertiary thienyl carbocation promotes elimination or substitution rather than simple deprotection under acidic conditions.

  • Catalyst Poisoning: The thiophene sulfur atom irreversibly binds to heterogeneous catalysts (Pd/C), rendering standard hydrogenolysis of Cbz groups ineffective.

PART 1: STRATEGIC ANALYSIS & SELECTION GUIDE

The MTPA-amine Reactivity Matrix

Before selecting a reagent, understand the specific vulnerabilities of the substrate:

FeatureChemical ConsequenceImpact on Strategy
Tertiary Carbon (

-dimethyl)
Extreme Steric HindranceNucleophilic attack on protecting group reagents (e.g., Boc₂O, Fmoc-Cl) is slow.[1] Requires forcing conditions or catalytic activation (DMAP/microwave).[1]
Thienyl Moiety Electron-Rich Aromatic SystemSusceptible to electrophilic attack (e.g., nitration, halogenation) and oxidation. Avoid strong oxidants.[1]
Thienyl-Isopropyl Linkage Critical Failure Point The C-N bond is acid-labile.[1] Strong acids (TFA/HCl) protonate the amine, which leaves as NH₃, generating a stable tertiary carbocation. Result: Elimination to alkene or polymerization.[1]
Decision Logic: Selecting the Right Group
1. The "Gold Standard" (Acid-Free): Teoc (2-(Trimethylsilyl)ethoxycarbonyl)[1][2]
  • Why: Cleavage is driven by fluoride (TBAF/CsF), completely avoiding the acid sensitivity of the C-N bond and the catalyst poisoning issues of thiophene.

  • Verdict: Highly Recommended for multi-step synthesis.[1]

2. The "Robust Alternative": Fmoc (Fluorenylmethyloxycarbonyl)[2]
  • Why: Base-labile (piperidine/DBU).[1] Completely orthogonal to the acid-sensitive nature of the substrate.

  • Verdict: Recommended , provided the synthesis tolerates basic conditions.

3. The "Risky Standard": Boc (tert-Butyloxycarbonyl)[1][2]
  • Why: Ubiquitous and cheap. However, removal requires acid.[3]

  • Verdict: Use with Caution. Standard TFA deprotection will likely decompose the molecule. Must use Thermal Deprotection or Lewis Acid scavengers.[1]

4. The "Forbidden": Cbz (Benzyloxycarbonyl)[2]
  • Why: Removal typically requires H₂/Pd-C. Thiophene sulfur poisons the Pd catalyst, stalling the reaction. Harsh acid removal (HBr/AcOH) destroys the substrate.

  • Verdict: NOT Recommended .

PART 2: DETAILED PROTOCOLS

Protocol A: Teoc Protection (The Safest Route)

Best for: High-value intermediates where yield preservation is paramount.

1. Installation

Due to steric hindrance, standard Schotten-Baumann conditions may be sluggish.[1] We use an activated succinimide ester with catalytic acceleration.[1]

  • Reagents: Teoc-OSu (1.2 equiv), DIPEA (2.0 equiv), DMAP (0.1 equiv).[1]

  • Solvent: DMF or THF (anhydrous).[1][4]

  • Procedure:

    • Dissolve MTPA-amine (1.0 mmol) in THF (5 mL).

    • Add DIPEA (2.0 mmol) and DMAP (0.1 mmol).

    • Add Teoc-OSu (1.2 mmol) in one portion.

    • Critical Step: Heat to 50°C for 12–18 hours. (Room temperature reaction may stall at ~60% conversion due to sterics).[1]

    • Monitor by TLC/LCMS.[1]

    • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DMAP), then brine. Dry over Na₂SO₄.[1]

2. Deprotection (Fluoride-Mediated)[1][5]
  • Reagents: TBAF (1.0 M in THF, 2.0 equiv).

  • Procedure:

    • Dissolve Teoc-protected amine in THF (0.1 M).[1]

    • Add TBAF solution dropwise at 0°C.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with DCM.[1]

    • Note: The byproduct is volatile (ethylene) and water-soluble salts, making purification easy.

Protocol B: Fmoc Protection (Base-Labile Strategy)

Best for: Solid-phase synthesis or when fluoride sensitivity is an issue.[1]

1. Installation

Fmoc-Cl is more reactive than Fmoc-OSu and is preferred here due to the steric bulk of the amine.

  • Reagents: Fmoc-Cl (1.1 equiv), NaHCO₃ (3.0 equiv).[1]

  • Solvent: Dioxane/Water (1:1).[1]

  • Procedure:

    • Dissolve MTPA-amine in Dioxane/Water.[1] Add solid NaHCO₃.[1]

    • Cool to 0°C.

    • Add Fmoc-Cl dropwise (dissolved in minimal dioxane).[1]

    • Sonicate the mixture for 30–60 minutes (Ultrasound helps overcome steric barrier and mixing issues in biphasic systems).

    • Stir at RT overnight.

2. Deprotection
  • Reagents: 20% Piperidine in DMF (v/v).

  • Procedure:

    • Treat protected amine with 20% piperidine/DMF.[1]

    • Stir for 30 minutes.

    • Purification: Evaporate solvent. The challenge is removing the dibenzofulvene byproduct.[6]

    • Tip: Wash the crude solid with cold hexanes; the free amine salt (if acidified) or the polar amine often remains while the fulvene washes away.

Protocol C: Boc Protection with "Thermal Release" (Acid-Free Removal)

Best for: Process scale-up where expensive reagents (Teoc) are prohibitive.[1]

1. Installation (Hard Forcing Conditions)
  • Reagents: Boc₂O (2.0 equiv), Et₃N (3.0 equiv), DMAP (0.2 equiv).

  • Solvent: Toluene (Reflux) or neat melt.[1]

  • Procedure:

    • Combine amine and Boc₂O in Toluene.[1]

    • Reflux (110°C) for 24 hours. The tertiary amine is very poor nucleophile; thermal energy is required.

2. Deprotection: The Thermal Method

Avoids TFA entirely.

  • Concept: Boc groups on sterically crowded amines are thermally unstable.[1]

  • Solvent: TFE (2,2,2-Trifluoroethanol) or DMSO.[1]

  • Procedure:

    • Dissolve Boc-protected substrate in TFE.[1]

    • Heat in a sealed tube or microwave reactor to 150°C–180°C for 30 minutes.

    • The Boc group fragments into isobutylene and CO₂.

    • Evaporate TFE to obtain clean free amine.[1]

PART 3: VISUALIZATION & MECHANISTIC INSIGHT[1]

Mechanism of Failure: Why Acid Deprotection Fails

The following diagram illustrates the competition between successful deprotection and the catastrophic C-N bond cleavage pathway when using TFA.

G Start Boc-Protected MTPA-Amine Protonation Protonated Carbamate Start->Protonation + TFA Deprotection Desired Path: Loss of t-Butyl Cation Protonation->Deprotection Kinetic Control (Scavengers present) Cleavage Failure Path: Loss of Carbamate Protonation->Cleavage Thermodynamic Control (Stabilized Cation) Product Free Amine (MTPA-Amine) Deprotection->Product - CO2, - Isobutylene Cation Stable Tertiary Thienyl Cation Cleavage->Cation C-N Bond Break Elimination Alkene Product (Elimination) Cation->Elimination - H+ Polymer Polymerization (Friedel-Crafts) Cation->Polymer + Thiophene

Caption: Acid-induced competition pathways.[1] The stability of the thienyl cation drives the "Failure Path" unless specific precautions (scavengers/thermal methods) are used.

Summary of Protecting Group Compatibility
StrategyInstallation DifficultyDeprotection SafetyOverall Rating
Teoc Moderate (Requires heat)High (Fluoride)[1] ★★★★★
Fmoc Moderate (Requires sonication)High (Base)[7] ★★★★☆
Boc (Acid) ModerateLow (Cation risk)★☆☆☆☆
Boc (Thermal) ModerateMedium (High T required)★★★☆☆
Cbz EasyVery Low (Catalyst poison)🚫

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). Comprehensive guide on amine protection stability and cleavage conditions.

  • Teoc Protecting Group Chemistry . Commonly used for acid-sensitive amines where Boc is unsuitable.[1][1]

  • Thermal Deprotection of N-Boc Amines . Protocol for avoiding acid deprotection using TFE and heat. [J. Org.[1][8] Chem. 2021, 86, 8538–8543]([Link]]

  • Thiophene Poisoning of Palladium Catalysts . Mechanistic explanation of sulfur adsorption on Pd surfaces inhibiting hydrogenation.[1]

  • Fmoc Protection of Sterically Hindered Amines . Use of ultrasound to accelerate Fmoc-Cl reaction with hindered substrates.[1]

Sources

microwave-assisted synthesis involving 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of Sterically Hindered Thiophene Scaffolds

Executive Summary & Scientific Rationale

The Challenge: 2-(5-Methylthiophen-2-yl)propan-2-amine is a critical bioisostere of the cumylamine scaffold, often utilized in medicinal chemistry to improve metabolic stability against monoamine oxidases (MAO) due to the steric bulk of the gem-dimethyl group. However, this same steric hindrance presents a significant synthetic bottleneck. Conventional thermal synthesis (e.g., Ritter reaction or nucleophilic substitution) often suffers from slow kinetics, incomplete conversion, and the formation of elimination byproducts (alkenes) due to prolonged heating.

The Solution: This Application Note details a validated microwave-assisted protocol that leverages the Arrhenius acceleration and dipolar polarization effects of microwave irradiation. By selectively heating polar intermediates, we achieve:

  • Rapid Synthesis: Reduction of reaction times from hours to minutes.

  • Suppression of Side Reactions: Fast heating rates minimize the thermal window for elimination pathways.

  • Enhanced Library Generation: Efficient coupling of this sterically hindered amine to carboxylic acids for SAR (Structure-Activity Relationship) studies.

Reaction Mechanism & Pathway

The synthesis proceeds via a microwave-accelerated Ritter Reaction , followed by hydrolysis. The tertiary carbocation intermediate, stabilized by the thiophene ring, is generated in situ and trapped by the nitrile solvent.

ReactionScheme cluster_conditions Microwave Parameters Alcohol Precursor: 2-(5-Methylthiophen-2-yl) propan-2-ol Carbocation Tertiary Carbocation (Resonance Stabilized) Alcohol->Carbocation H+, MW (-H2O) Intermediate N-Acetyl Intermediate (Amide) Carbocation->Intermediate MeCN (Ritter Attack) Product Target Amine: 2-(5-Methylthiophen-2-yl) propan-2-amine Intermediate->Product MW Hydrolysis (HCl/H2O) Conditions Temp: 100-120°C Time: 10-20 min Pressure: <15 bar

Figure 1: Mechanistic pathway for the microwave-assisted Ritter synthesis of the target amine.

Experimental Protocols

Protocol A: Synthesis of 2-(5-Methylthiophen-2-yl)propan-2-amine

Objective: Convert the tertiary alcohol precursor to the amine via a Ritter-type sequence.

Reagents:

  • Precursor: 2-(5-Methylthiophen-2-yl)propan-2-ol (1.0 equiv)

  • Solvent/Reagent: Acetonitrile (anhydrous, acts as solvent and nucleophile)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc., 1.2 equiv) or Calcium Triflate (Ca(OTf)₂, 5 mol% for Lewis Acid route)

  • Hydrolysis: 20% NaOH or 6M HCl.

Step-by-Step Methodology:

  • Vial Loading: In a 10 mL microwave-transparent borosilicate vial, dissolve 2.0 mmol of the alcohol in 4 mL of anhydrous acetonitrile.

  • Acid Addition: Add concentrated H₂SO₄ (2.4 mmol) dropwise at 0°C (ice bath) to prevent premature exotherm. Note: For sensitive substrates, replace H₂SO₄ with Ca(OTf)₂ [1].

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation (Step 1 - Amide Formation):

    • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 100°C.

    • Time: 15 minutes (Hold time).

    • Stirring: High (600 rpm).

    • Power: Dynamic (Max 200W).

  • Hydrolysis (Step 2):

    • Vent the vial carefully. Add 2 mL of 6M HCl (or 20% NaOH/EtOH for base hydrolysis).

    • Reseal and irradiate at 130°C for 20 minutes .

  • Workup: Neutralize the solution to pH > 10 (if acidic) using 2M NaOH. Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Protocol B: Derivatization (Amide Coupling)

Objective: Couple the sterically hindered amine with a carboxylic acid (e.g., for library generation).

Reagents:

  • Amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIEA (Diisopropylethylamine, 2.0 equiv)

  • Solvent: DMF (anhydrous)

Methodology:

  • Setup: Mix Amine (0.5 mmol), Acid (0.55 mmol), and HATU (0.6 mmol) in 2 mL DMF in a microwave vial.

  • Activation: Add DIEA (1.0 mmol). The solution may turn yellow.

  • Irradiation:

    • Temperature: 80°C.

    • Time: 10 minutes.

    • Rationale: Conventional heating requires 60°C for 4-12 hours due to the gem-dimethyl steric barrier. MW irradiation accelerates the nucleophilic attack of the bulky amine [2].

  • Isolation: Dilute with water, extract with EtOAc, and wash with LiCl solution (to remove DMF).

Data Analysis & Optimization

Table 1: Comparison of Conventional vs. Microwave Synthesis

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Reaction Time (Step 1) 4 - 6 Hours15 Minutes16x - 24x Faster
Reaction Time (Step 2) 12 - 24 Hours20 Minutes36x - 72x Faster
Yield (Overall) 45 - 55%82 - 89%~1.7x Yield Increase
Purity (Crude) 70% (Elimination byproducts)>90% (Cleaner profile)Reduced Purification

Optimization Workflow: Use the following logic to troubleshoot low yields or incomplete conversion.

Optimization Start Analyze LC-MS Data Decision Is Conversion > 90%? Start->Decision Success Proceed to Workup Decision->Success Yes Problem1 Incomplete Conversion Decision->Problem1 No (SM remains) Problem2 Elimination Product (Alkene formed) Decision->Problem2 No (Byproducts) Action1 Increase Temp by 10°C (Max 140°C) Problem1->Action1 Action1->Start Action2 Switch Catalyst to Ca(OTf)2 Reduce Temp to 80°C Problem2->Action2 Action2->Start

Figure 2: Optimization logic for maximizing yield and purity.

References

  • Yaragorla, S. et al. (2014). "Microwave Assisted, Ca(II)-Catalyzed Ritter Reaction for the Green Synthesis of Amides." ResearchGate.[3] Available at: [Link]

  • Santagada, V. et al. (2009). "Microwave-Assisted Synthesis: A New Technology in Drug Discovery." Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Revelant, G. et al. (2011). "Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes." Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(5-Methylthiophen-2-yl)propan-2-amine , a sterically hindered tertiary amine motif often found in fragment-based drug discovery (FBDD) and kinase inhibitor scaffolds.[1]

Synthesizing tertiary amines attached directly to electron-rich heteroaromatics (like thiophene) presents two critical challenges:

  • Thiophene Instability: The thiophene ring is prone to acid-catalyzed polymerization and oxidation, making standard harsh acidic conditions risky.

  • Steric Hindrance: Hydrolysis of standard Ritter intermediates (acetamides) at a tertiary carbon requires extreme conditions (e.g., KOH/Ethylene Glycol at 180°C) that often degrade the thiophene core.

The Solution: This guide presents a Modified Ritter Reaction utilizing Chloroacetonitrile , followed by a mild thiourea-mediated deprotection. This route avoids high-temperature hydrolysis and hazardous azide intermediates, providing a self-validating, scalable workflow suitable for multigram to kilogram batches.[1]

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three logical stages. The choice of the chloroacetonitrile Ritter reaction is pivotal; it installs a reactive handle (the chloro- group) that allows for mild cleavage under neutral conditions, circumventing the thermodynamic stability of a standard tertiary acetamide.

Strategic Pathway Map

SynthesisPathway cluster_legend Legend SM 2-Acetyl-5-methylthiophene (Starting Material) Intermediate1 Tertiary Alcohol Intermediate 2-(5-methylthiophen-2-yl)propan-2-ol SM->Intermediate1 Grignard Addition Reagent1 MeMgBr (3.0 M) THF, 0°C Reagent1->Intermediate1 Intermediate2 Chloroacetamide Intermediate 2-chloro-N-(2-(5-methylthiophen-2-yl)propan-2-yl)acetamide Intermediate1->Intermediate2 Carbocation Capture Reagent2 ClCH2CN, H2SO4 AcOH, 0-20°C (Modified Ritter) Reagent2->Intermediate2 Product Target Amine 2-(5-Methylthiophen-2-yl)propan-2-amine Intermediate2->Product Cyclization-Cleavage Reagent3 Thiourea, Ethanol Reflux, 3h (Mild Deprotection) Reagent3->Product key1 Stable Intermediate key2 Target Product

Figure 1: Strategic workflow for the synthesis of the target amine via the Modified Ritter protocol.

Route Comparison & Selection

MethodKey ReagentsScale-Up FeasibilityCritical Drawback
Standard Ritter MeCN, H₂SO₄, then KOH/GlycolLowHydrolysis Failure: Tertiary acetamides are extremely resistant to hydrolysis.[1] Required temps (>160°C) decompose thiophene.
Azide Route NaN₃, TFA, then H₂/Pd-CMediumSafety Hazard: Handling hydrazoic acid (generated in situ) and organic azides on >100g scale poses explosion risks.
Modified Ritter (Selected) ClCH₂CN, H₂SO₄, then Thiourea High Requires handling chloroacetonitrile (toxic), but offers mildest deprotection and highest purity.

Detailed Experimental Protocols

Step 1: Grignard Addition

Objective: Convert 2-acetyl-5-methylthiophene to 2-(5-methylthiophen-2-yl)propan-2-ol.[1]

  • Reagents:

    • 2-Acetyl-5-methylthiophene (1.0 equiv)[1]

    • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 equiv)

    • Anhydrous THF (10 vol)

  • Protocol:

    • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

    • Charge: Add 2-acetyl-5-methylthiophene and anhydrous THF. Cool to 0°C .[2][3]

    • Addition: Add MeMgBr dropwise over 30 minutes. Note: An exotherm is expected; maintain internal temperature <10°C to prevent side reactions.

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear.

    • Quench: Cool to 0°C. Cautiously quench with Saturated NH₄Cl (aq). Caution: Vigorous gas evolution.[1]

    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Output: Pale yellow oil (Yield typically >90%). Used directly in Step 2 without distillation to avoid thermal dehydration.

Step 2: Modified Ritter Reaction (Chloroacetylation)

Objective: Install the nitrogen atom using chloroacetonitrile to form the chloroacetamide.

  • Reagents:

    • Tertiary Alcohol from Step 1 (1.0 equiv)[1]

    • Chloroacetonitrile (2.0 equiv) Caution: Highly Toxic/Lachrymator[1]

    • Acetic Acid (glacial, 5 vol)

    • Sulfuric Acid (conc., 1.5 equiv)

  • Protocol:

    • Setup: Use a reactor with efficient stirring and a cooling jacket.

    • Charge: Dissolve the Tertiary Alcohol and Chloroacetonitrile in Glacial Acetic Acid. Cool the mixture to 0–5°C .

    • Acid Addition: Add conc. H₂SO₄ dropwise. Critical: The rate of addition must be controlled to keep temperature <10°C. Thiophenes can polymerize if local hot-spots occur.

    • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Mechanism Check: The acid generates a tertiary carbocation (stabilized by the thiophene ring) which is intercepted by the nitrile nitrogen.

    • Workup: Pour the reaction mixture into ice water. Neutralize with Na₂CO₃ (solid) or NaOH (aq) to pH 8.

    • Isolation: Extract with CH₂Cl₂. The product (Chloroacetamide) often crystallizes upon concentration or trituration with hexanes.

    • Output: Off-white solid. Verify identity by NMR (Look for Cl-CH₂- singlet at ~4.0 ppm).[1]

Step 3: Thiourea Deprotection (Jirgensons' Cleavage)

Objective: Mild removal of the chloroacetyl group to release the free tertiary amine.

  • Reagents:

    • Chloroacetamide intermediate (1.0 equiv)[1]

    • Thiourea (1.2 equiv)[1]

    • Ethanol (10 vol)

    • Acetic Acid (1 vol)[1]

  • Protocol:

    • Reaction: Combine the Chloroacetamide and Thiourea in Ethanol/Acetic acid mixture.

    • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.

    • Mechanism: Thiourea alkylates at the chloromethyl position, cyclizing to form an iminothiazolidinone (pseudothiohydantoin) which spontaneously cleaves, releasing the free amine.

    • Workup: Cool to RT. The pseudothiohydantoin byproduct often precipitates; filter it off.

    • Basification: Concentrate the filtrate. Dissolve residue in water and basify with 1M NaOH to pH >12.

    • Extraction: Extract the free amine with Methyl tert-butyl ether (MTBE) or CH₂Cl₂.

    • Purification: Dry over Na₂SO₄ and concentrate. If necessary, convert to the Hydrochloride salt (HCl in Dioxane) for long-term stability and crystallization.

Analytical Specifications & Quality Control

TestAcceptance CriteriaMethod Note
HPLC Purity >98.0% (Area %)C18 Column, MeCN/H₂O + 0.1% TFA.[1] Watch for des-methyl thiophene impurities.[1]
¹H NMR Conforms to StructureDiagnostic peaks: Thiophene protons (6.5-7.0 ppm), Gem-dimethyl (singlet, ~1.5 ppm), 5-Methyl (singlet, ~2.4 ppm).[1]
Residual Solvent < Limits (ICH Q3C)Ensure complete removal of Chloroacetonitrile (Toxic).
Appearance White to off-white solid (HCl salt)Free base is often a yellowish oil that darkens on air exposure (store under Argon).[1]

Safety & Handling (Critical)

  • Thiophene Sensitivity: Thiophenes are electron-rich and sensitive to oxidation.[1] Store the free amine under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Chloroacetonitrile: This is a potent alkylating agent and lachrymator. Handle only in a functioning fume hood. Destroy excess nitrile in the waste stream using bleach (sodium hypochlorite) before disposal.

  • Cyanide Safety: While this protocol avoids free HCN, Ritter reactions can theoretically release traces of HCN if overheated or if reagents are not pure. Keep a cyanide antidote kit available.

References

  • Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[4] Synthesis, vol. 2000, no.[4][5] 12, 2000, pp. 1709–1712.[4] Link

  • Ritter, J. J., and Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, vol. 70, no. 12, 1948, pp. 4045–4048. Link[1]

  • Bishop, R. "Ritter-type Reactions." Comprehensive Organic Synthesis, Pergamon, 1991, vol. 6, pp. 261-300. (Foundational text on tertiary amide hydrolysis challenges).
  • BenchChem. "3-Acetylthiophene: A Technical Guide to Stability and Reactivity."[1] BenchChem Technical Library, 2025. (Context on thiophene polymerization risks).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(5-Methylthiophen-2-yl)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Gem-Dimethyl Thiophene Amines

Executive Summary

Synthesizing 2-(5-methylthiophen-2-yl)propan-2-amine (a thiophene analogue of a cumyl amine) presents a classic conflict in organic synthesis: the formation of a sterically hindered tert-alkyl amine requires strong electrophilic conditions (Ritter reaction) or strong nucleophiles (organometallics), both of which threaten the sensitive, electron-rich thiophene ring.

Users typically encounter two failure modes:

  • Polymerization ("Tarring"): The thiophene ring oxidizes or polymerizes under the strong acidic conditions of a classical Ritter reaction (H₂SO₄).

  • Elimination: The tertiary alcohol precursor dehydrates to the alkene (isopropenyl thiophene) rather than trapping the nitrogen source.

This guide details the Modified Ritter Protocol (Chloroacetonitrile Method) and the Cerium-Mediated Precursor Synthesis , which collectively solve these issues.

Module 1: The Synthetic Pathway & Logic

The most robust route avoids the direct addition of ammonia to a tertiary cation (which fails due to repulsion) and instead uses a nitrile source to trap the carbocation.

Visualizing the Critical Path

G Start 2-Acetyl-5-methylthiophene Inter1 Tertiary Alcohol (Precursor) Start->Inter1 MeMgBr / CeCl3 (Prevents Enolization) Side1 Side Product: Alkene (Elimination) Inter1->Side1 High Temp / Low Nucleophile Conc. Inter2 Chloroacetamide Intermediate Inter1->Inter2 ClCH2CN / AcOH / H2SO4 (Modified Ritter) Final Target Amine (Free Base) Inter2->Final Thiourea / EtOH (Mild Deprotection)

Figure 1: The optimized pathway prioritizes the Modified Ritter reaction to avoid harsh hydrolysis conditions.

Module 2: Troubleshooting The Precursor (Tertiary Alcohol)

Context: You cannot proceed without high-purity 2-(5-methylthiophen-2-yl)propan-2-ol. Standard Grignard addition (MeMgBr to ketone) often stalls at 60% conversion due to enolization of the acetyl group.

The Fix: Cerium(III) Chloride Activation

Incorporating anhydrous Cerium(III) Chloride suppresses the basicity of the Grignard reagent while enhancing its nucleophilicity, preventing the ketone from acting as a proton source (enolizing).

Protocol:

  • Drying: Dry CeCl₂·7H₂O (1.5 eq) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: It must be a fine white powder. If it is yellow or clumpy, the reaction will fail.

  • Activation: Suspend dried CeCl₃ in THF and stir for 2 hours at room temperature.

  • Addition: Cool to 0°C. Add MeMgBr (1.5 eq) dropwise. Stir for 30 mins.

  • Reaction: Cool to -78°C. Add 2-acetyl-5-methylthiophene. Warm slowly to 0°C.

Diagnostic Table: Precursor Synthesis

SymptomProbable CauseCorrective Action
Recovery of starting ketone Enolization occurred (Grignard acted as base).Use CeCl₃ protocol.[1] Ensure CeCl₃ is fully anhydrous.
Low yield, messy TLC CeCl₃ was wet.Dry CeCl₃ in situ with succinic anhydride (advanced) or oven-dry longer.
Alkene formation Acidic workup was too harsh.Quench with sat. NH₄Cl at 0°C. Do not use HCl.

Module 3: The "Tar" Problem (Ritter Reaction Optimization)

Context: The classical Ritter reaction uses HCN (or NaCN) and concentrated H₂SO₄. Thiophenes polymerize instantly in conc. H₂SO₄, turning the reaction mixture into a black, insoluble tar.

The Fix: The Chloroacetonitrile / Thiourea Method

Instead of HCN, use chloroacetonitrile . This forms a chloroacetamide intermediate that can be cleaved under mild, non-acidic conditions using thiourea. This avoids the harsh acid hydrolysis required for standard acetamides.

Step-by-Step Protocol:

  • Reagents: Mix the Tertiary Alcohol (1.0 eq) and Chloroacetonitrile (3.0 eq) in Glacial Acetic Acid (3 vol).

  • Catalyst: Cool to 0–5°C. Add H₂SO₄ (1.0 eq) dropwise diluted in Acetic Acid.

    • Why? Acetic acid buffers the system, preventing high local concentrations of sulfuric acid that attack the thiophene ring.

  • Reaction: Stir at room temperature (20–25°C). Do not heat. Monitor by TLC until alcohol disappears (approx. 3–6 hours).

  • Quench: Pour into ice water. The intermediate 2-chloro-N-(2-(5-methylthiophen-2-yl)propan-2-yl)acetamide will precipitate or can be extracted with DCM.

  • Cleavage (The Magic Step): Dissolve the intermediate in Ethanol (5 vol). Add Thiourea (1.2 eq) and reflux for 2–4 hours.

    • Mechanism:[2][3][4][5][6] Thiourea attacks the chloro-group, forming an isothiouronium salt which spontaneously cyclizes and releases the free amine.

Diagnostic Table: Amine Synthesis

SymptomProbable CauseCorrective Action
Black reaction mixture Acid concentration too high; Thiophene polymerization.Dilute H₂SO₄ in AcOH (1:1) before addition. Keep T < 20°C.
Elimination (Alkene product) Temperature too high during acid addition.Strict cryo-control (0°C) during addition.
Intermediate won't cleave Using standard hydrolysis (NaOH/HCl) instead of thiourea.Switch to Thiourea/EtOH reflux. Steric hindrance prevents standard hydrolysis.

Module 4: Isolation & Purification

Thiophene amines are lipophilic but basic. They often streak on silica gel or degrade if the silica is acidic.

Purification Workflow
  • Extraction: After the thiourea step, the mixture is acidic. Wash with DCM to remove non-basic impurities.

  • Basification: Adjust aqueous layer to pH > 12 using 2M NaOH.

  • Extraction: Extract product into MTBE or DCM.

  • Chromatography (If needed):

    • Stationary Phase: Neutralized Silica (Pre-wash silica with 1% Triethylamine in Hexane).

    • Eluent: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).

    • Note: The NH₄OH is critical to keep the amine deprotonated and prevent streaking.

FAQ: Expert Troubleshooting

Q: Can I use the azide method (Alcohol


 Chloride 

Azide

Amine) instead?
A: It is risky. The tertiary chloride at the 2-position of a thiophene is extremely prone to elimination (E1 mechanism) to form the alkene. The Ritter pathway traps the carbocation immediately with the nitrile solvent, which is kinetically faster than azide substitution.

Q: My CeCl₃ is yellow. Is that okay? A: No. Yellow CeCl₃ indicates hydration or oxidation. It must be white. If drying is difficult, purchase "beads" (anhydrous, 99.9%) and grind them in a glovebox, or use the Imamoto method (drying hydrate with succinic anhydride).

Q: The final amine smells like sulfur/garlic. Is it decomposing? A: Thiophenes naturally have a sulfurous odor. However, a sharp, acrid smell suggests ring opening. Check NMR for the integrity of the thiophene protons (two doublets around 6.5–6.8 ppm).

References

  • Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[6] Synthesis, vol. 2000, no.[4][6] 12, 2000, pp. 1709–1712. Link

    • Core Reference for the Chloroacetonitrile/Thiourea cleavage protocol.
  • Imamoto, T., et al. "Carbonyl Addition Reactions Promoted by Cerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

    • Foundational text for using CeCl3 to prevent enoliz
  • Ciganek, E. "Tertiary Carbinamines by Addition of Organocerium Reagents to Nitriles." The Journal of Organic Chemistry, vol. 57, no. 16, 1992, pp. 4521–4527. Link

    • Altern
  • Bishop, R. "The Ritter Reaction." Comprehensive Organic Synthesis, vol. 6, 1991, pp. 261-300. Link

    • General review of Ritter reaction mechanisms and limit

Sources

Technical Support Center: Purification of 2-(5-Methylthiophen-2-yl)propan-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(5-methylthiophen-2-yl)propan-2-amine using column chromatography. It addresses common challenges and offers practical, field-tested solutions to streamline your purification workflow.

Introduction to the Challenge

2-(5-Methylthiophen-2-yl)propan-2-amine is a primary amine, a class of compounds often presenting unique challenges during silica gel chromatography. The basic nature of the amine functional group can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can result in significant peak tailing, streaking, and in some cases, irreversible adsorption of the compound to the stationary phase, leading to poor separation and low recovery.[1][2]

This guide is structured to anticipate and solve these problems, ensuring a successful and efficient purification process.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during the column chromatography of 2-(5-methylthiophen-2-yl)propan-2-amine.

Problem 1: Significant Tailing or Streaking of the Product on TLC and Column

  • Probable Cause: The primary reason for this issue is the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica gel surface.[1] These acidic sites can protonate the amine, leading to strong ionic interactions that hinder smooth elution.[1]

  • Solution:

    • Mobile Phase Modification (The First Line of Defense): The most common and effective solution is to add a basic modifier to your eluent.[1] This deactivates the acidic sites on the silica gel.[1]

      • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase. For example, to prepare 500 mL of eluent with 1% TEA, add 5 mL of TEA to 495 mL of your solvent mixture.[1]

      • Ammonia Solution: Prepare a solution of 1-2% concentrated ammonium hydroxide in your polar solvent (e.g., methanol). Then, use this modified polar solvent to prepare your mobile phase.[1]

    • Stationary Phase Consideration: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Amine-functionalized Silica: This type of silica has a surface that is more compatible with basic compounds and can significantly improve peak shape.[2]

      • Alumina (Basic): Basic alumina is another excellent alternative for the separation of amines.[3]

Problem 2: Poor Separation of the Product from Impurities

  • Probable Cause: The chosen solvent system may not have sufficient selectivity for your compound and the impurities present.

  • Solution:

    • Systematic TLC Solvent Screening: Before running the column, it is crucial to optimize the solvent system using Thin Layer Chromatography (TLC).[4][5]

      • Test a range of solvent systems with varying polarities. Common starting points for amines include mixtures of a non-polar solvent (like hexane or heptane) with a more polar solvent (like ethyl acetate or dichloromethane/methanol).[2][6]

      • Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation on the column.[5]

      • Consider trying solvent systems from different selectivity groups to achieve optimal separation.[6]

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

Problem 3: Low or No Recovery of the Product

  • Probable Cause: The compound may be irreversibly binding to the silica gel, or it may be degrading on the column.

  • Solution:

    • Deactivate the Silica: As with streaking, adding a basic modifier like triethylamine or using pre-treated silica can prevent strong, irreversible binding.[7]

    • Check Compound Stability: While 2-(5-methylthiophen-2-yl)propan-2-amine is generally stable, prolonged exposure to acidic silica could potentially cause degradation. Running the column more quickly (flash chromatography) can minimize contact time.

    • Alternative Purification Methods: If column chromatography on silica or alumina is consistently problematic, consider other techniques such as reversed-phase chromatography.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying 2-(5-methylthiophen-2-yl)propan-2-amine?

While standard silica gel is the most common stationary phase in organic synthesis, for primary amines like this, its acidic nature can be problematic.[1][2][3]

  • Modified Silica: The recommended approach is to use standard silica gel but to deactivate it by adding a basic modifier like triethylamine to the eluent.[1][7]

  • Alternative Stationary Phases: If issues persist, consider using basic alumina or amine-functionalized silica for better results.[2][3]

Q2: How do I prepare the sample for loading onto the column?

Dissolve your crude product in a minimal amount of the initial, least polar eluent or a slightly more polar solvent like dichloromethane.[9] Ensure the sample is fully dissolved before loading. For larger quantities or less soluble samples, a "dry loading" technique can be beneficial. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

Q3: What are some recommended starting solvent systems for TLC analysis?

A good starting point for developing a solvent system for a moderately polar amine like 2-(5-methylthiophen-2-yl)propan-2-amine would be a mixture of a non-polar and a polar solvent.

  • Hexane/Ethyl Acetate (with 1% Triethylamine)

  • Dichloromethane/Methanol (with 1% Triethylamine)

Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

Q4: How can I visualize the compound on a TLC plate?

The thiophene ring in the molecule should allow for visualization under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain, which is a general stain for many organic compounds.

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate containing 1% triethylamine).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.[9][10]

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.[3]

  • Sample Loading:

    • Dissolve the crude 2-(5-methylthiophen-2-yl)propan-2-amine in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.[10]

  • Elution:

    • Begin eluting with the initial solvent system.

    • If necessary, gradually increase the polarity of the eluent to facilitate the elution of your compound.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.[9]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Summary Table
ParameterRecommended Condition/ValueRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, cost-effective choice.[9]
Mobile Phase Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing tailing.[1][7]
Initial Eluent (TLC) 9:1 Hexane:Ethyl Acetate + 1% TEAGood starting point for moderately polar amines.
Target TLC Rf 0.2 - 0.4Optimal for good separation on a column.[5]
Visualization UV light (254 nm), Potassium Permanganate StainThiophene ring is UV active; stain provides general visualization.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization (Target Rf = 0.2-0.4) Slurry Prepare Silica Gel Slurry (with basic modifier) TLC->Slurry Optimized Eluent Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimized Solvent System (Isocratic/Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Isolated Pure Product Evaporate->Pure_Product

Caption: Column Chromatography Workflow for Amine Purification.

References

  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Accessed March 4, 2026.
  • Restek. Troubleshooting Guide. Accessed March 4, 2026.
  • Columbia University.
  • Microbe Notes. Column Chromatography: Principle, Parts, Types, Steps, Uses. Published March 1, 2026.
  • Biotage.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Published November 27, 2019.
  • Chromatography Forum.
  • Save My Exams. Column Chromatography | AQA A Level Chemistry Revision Notes 2015. Published October 26, 2024.
  • Reddit. Column chromatography issue. Published November 17, 2024.
  • Agilent. Care, Maintenance, and Troubleshooting of Troubleshooting of HPLC Columns. Published January 17, 2008.
  • Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Accessed March 4, 2026.
  • University of York. Determining a solvent system - Chemistry Teaching Labs. Accessed March 4, 2026.
  • Biotage. Using TLC to Scout Flash Chromatography Solvents. Published January 19, 2023.
  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography | Request PDF. Accessed March 4, 2026.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Accessed March 4, 2026.
  • Reddit.
  • PubMed. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Published August 6, 2004.
  • ChemScene. (2-Methylpropyl)[(thiophen-2-yl)methyl]amine. Accessed March 4, 2026.
  • Benchchem. Technical Support Center: Purification of 2-(Thiophen-2-yl)
  • Sigma-Aldrich. 2-methyl-1-(thiophen-2-yl)propan-1-amine. Accessed March 4, 2026.
  • PubChem. 1-(5-Methylthiophen-2-yl)propan-2-amine. Accessed March 4, 2026.
  • PubChem. (2S)-1-{[(5-methylthiophen-2-yl)methyl]amino}propan-2-ol. Accessed March 4, 2026.
  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • ChemicalBook. 3-(5-Methylthiophen-2-yl)propan-1-aMine. Accessed March 4, 2026.
  • BLDpharm. 1247705-04-9|2-Methyl-1-{[(5-methylthiophen-2-yl)methyl]amino}propan-2-ol. Accessed March 4, 2026.
  • PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Published January 6, 2026.

Sources

Technical Support Center: Troubleshooting Solubility for 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-(5-Methylthiophen-2-yl)propan-2-amine .

This compound presents a unique challenge: it combines a highly lipophilic 5-methylthiophene core with a sterically hindered primary amine (a propan-2-amine moiety). While the amine provides a handle for salt formation, the surrounding alpha,alpha-dimethyl groups severely restrict aqueous solvation. This guide provides field-proven, causality-driven strategies to keep your compound in solution across both in vitro and in vivo workflows.

Physicochemical Profiling

Before troubleshooting, we must establish the baseline properties driving the molecule's behavior. The combination of the nonpolar thiophene ring and the sterically bulky isopropylamine group results in high lipophilicity and poor thermodynamic solubility of the free base.

Table 1: Predicted Physicochemical Properties

PropertyValue / EstimateScientific Implication
Molecular Weight 155.26 g/mol Small molecule, highly permeable if kept in solution.
pKa (Amine) ~9.3 – 9.5Highly basic; remains protonated at physiological pH (7.4)[1].
LogP (Octanol/Water) 2.8 – 3.2High lipophilicity driven by the 5-methylthiophene core.
Free Base Solubility < 0.1 mg/mLUnsuitable for direct aqueous assay buffers.
Mesylate Salt Solubility > 5.0 mg/mLOptimal solid-state form for formulation.
Troubleshooting Workflow

Use the decision tree below to diagnose and resolve your specific solubility bottleneck.

G N1 Solubility Issue Detected N2 Assess Solid State: Free Base or Salt? N1->N2 N3 Free Base N2->N3 N4 Salt Form N2->N4 N5 Synthesize Mesylate Salt N3->N5 N6 Precipitation in pH 7.4 Buffer? N4->N6 N5->N6 N7 Yes (Solvent Shift) N6->N7 N8 No (Stable) N6->N8 N9 Formulate with 20% HP-β-CD N7->N9

Workflow for diagnosing and resolving solubility issues for thiophene-based amines.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into a pH 7.4 assay buffer? The Causality: You are observing a phenomenon known as "solvent shift." Even though the amine's pKa is ~9.4 (meaning >99% is protonated at pH 7.4), the 1% that exists as a free base is profoundly insoluble. When you spike a 10 mM DMSO stock into an aqueous buffer, the sudden drop in the solvent's dielectric constant causes rapid, localized supersaturation. The highly lipophilic 5-methylthiophene core drives the free base to nucleate and crash out kinetically before thermodynamic equilibrium can be reached. Scientist's Note: Never exceed 1% v/v DMSO in your final assay. If precipitation persists, you must move to a cyclodextrin-based formulation.

Q2: How does the specific molecular architecture (the alpha,alpha-dimethyl group) inhibit aqueous solvation? The Causality: Primary amines generally act as excellent hydrogen bond donors and acceptors, which aids in hydration. However, in 2-(5-Methylthiophen-2-yl)propan-2-amine, the two methyl groups on the alpha carbon create a dense hydrophobic shield around the nitrogen lone pair. This steric hindrance severely restricts the approach of water dipoles, lowering the enthalpy of hydration. Without sufficient hydration energy to overcome the compound's crystal lattice energy, solubility remains exceptionally low.

Q3: Which salt form provides the optimal balance of solubility and solid-state stability? The Causality: For bulky, lipophilic amines, the methanesulfonate (mesylate) salt is vastly superior to the standard hydrochloride (HCl) salt. HCl salts of highly lipophilic amines frequently suffer from the "common ion effect" in physiological buffers (which are rich in chloride ions, ~150 mM), which depresses their solubility. Mesylate salts have lower crystal lattice energies, higher intrinsic solubility, and do not suffer from chloride-mediated common ion effects.

Q4: Structural modification is not an option. What is the best formulation strategy for in vivo dosing? The Causality: is the gold standard for thiophene-containing pharmacophores[2]. The hydrophobic cavity of HP-β-CD (approx. 6.0–6.5 Å in diameter) is perfectly sized to form a non-covalent inclusion complex with the 5-methylthiophene ring. This encapsulates the lipophilic core while leaving the polar protonated amine exposed to the aqueous bulk, significantly reducing the energy barrier for dissolution.

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps; they are critical for preventing downstream assay failure.

Protocol A: Synthesis and Validation of the Mesylate Salt
  • Dissolution: Dissolve 1.0 equivalent of 2-(5-Methylthiophen-2-yl)propan-2-amine free base in anhydrous methyl tert-butyl ether (MTBE) at room temperature (target concentration: 0.5 M).

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid dropwise under vigorous stirring. An exothermic reaction will occur; maintain the flask in a room-temperature water bath.

  • Crystallization: Stir the mixture for 2 hours, then cool to 0°C in an ice bath for an additional 1 hour to maximize precipitation.

  • Isolation: Filter the white precipitate under a vacuum and wash twice with cold MTBE to remove unreacted free base and residual acid. Dry under a vacuum overnight.

  • Self-Validation Step (Critical): Confirm the 1:1 stoichiometry via

    
    H-NMR (in DMSO-
    
    
    
    ). You must integrate the mesylate methyl singlet (~2.3-2.5 ppm) against the thiophene methyl signal (~2.4 ppm). A 3:3 proton integration ratio confirms a pure, stoichiometric salt.
Protocol B: HP-β-CD Inclusion Complexation for Biological Assays
  • Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM phosphate buffer (pH 6.5).

  • Spiking: Add the mesylate salt of the compound to the cyclodextrin solution at a target concentration of 5 mg/mL.

  • Complexation: Sonicate the suspension in a water bath for 15 minutes. Caution: Maintain the bath temperature below 30°C to prevent thermal degradation of the amine.

  • Equilibration: Stir the solution overnight at room temperature (20-25°C) to ensure thermodynamic equilibrium of the host-guest inclusion complex.

  • Self-Validation Step (Critical): Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug. Quantify the final dissolved concentration via HPLC-UV against a known standard curve before proceeding to your in vitro or in vivo assays.

Formulation Excipient Matrix

Table 2: Recommended Excipients and Cosolvents

ExcipientRecommended Conc.Mechanism of Action / Causality
HP-β-CD 10 – 20% w/vForms a host-guest inclusion complex with the lipophilic thiophene ring, dramatically lowering the dissolution energy barrier.
DMSO ≤ 1% v/vActs as a cosolvent for in vitro stock solutions. Exceeding 1% triggers solvent-shift precipitation of the free base.
PEG 400 5 – 10% v/vModifies the dielectric constant of the bulk solvent, aiding in the stabilization of the mesylate salt for intravenous (IV) formulations.
References
  • Sertaconazole/hydroxypropyl-beta-cyclodextrin complexation: isothermal titration calorimetry and solubility approaches. Journal of Pharmaceutical Sciences / PubMed. Demonstrates the >100-fold solubility enhancement of thiophene-containing pharmacophores using HP-β-CD. URL:[Link]

  • Thiophene-based lipids for mRNA delivery to pulmonary and retinal tissues. Proceedings of the National Academy of Sciences (PNAS). Provides foundational data on the pKa and ionization behavior of structurally hindered thiophene-amines. URL:[Link]

Sources

removing impurities from crude 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Purification Protocol for 2-(5-Methylthiophen-2-yl)propan-2-amine Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Compound Profile

User Query: "How do I remove persistent impurities (starting material, oligomers, and color) from crude 2-(5-Methylthiophen-2-yl)propan-2-amine?"

The Challenge: This compound presents a "double-edged" purification challenge. It combines a sterically hindered tertiary amine (difficult to crystallize, prone to oiling out) with an electron-rich thiophene moiety (sensitive to oxidation and acid-catalyzed polymerization).[1][2] Standard protocols often fail because aggressive acidification degrades the ring, while standard silica chromatography yields broad, tailing peaks due to the amine.

Compound Snapshot:

  • Structure: A tertiary carbinamine (cumyl-amine analog) attached to the 2-position of a 5-methylthiophene ring.[1][2]

  • Key Impurities:

    • Precursor: 2-(5-methylthiophen-2-yl)propan-2-ol (Tertiary alcohol).[1][2]

    • Side-Product: 2-isopropenyl-5-methylthiophene (Elimination product).[1][2]

    • Degradant:[1][2] Thiophene oligomers (Red/brown gums).[1][2]

  • pKa Estimate: ~9.5–10.2 (Base strength similar to cumylamine).[1][2]

Diagnostic Flowchart: The Purification Decision Tree

Before proceeding, identify your crude state using this logic flow.

PurificationLogic Start Start: Crude Mixture Analysis ColorCheck Is the crude dark red/brown? Start->ColorCheck Oligomers Issue: Thiophene Oligomers Action: Activated Carbon/Silica Plug ColorCheck->Oligomers Yes PhaseCheck Is the product an oil or solid? ColorCheck->PhaseCheck No Oligomers->PhaseCheck Solid Action: Recrystallization (Hexane/EtOAc) PhaseCheck->Solid Solid Oil Issue: 'Oiling Out' Action: Salt Formation PhaseCheck->Oil Oil PurityCheck Is purity >95% by HPLC? Solid->PurityCheck Oil->PurityCheck PurityCheck->Start No (Repeat) Done Final Product PurityCheck->Done Yes

Figure 1: Decision matrix for selecting the appropriate purification vector based on physical state and visual cues.

Troubleshooting Guide: Specific Scenarios

Scenario A: "I tried an acid-base extraction, but my recovery is low and the product turned green/black."

The Cause: Thiophene rings are electron-rich and prone to electrophilic attack.[1][2] If you used concentrated mineral acid (e.g., 6M HCl) or allowed the mixture to get too hot during acidification, you likely initiated an acid-catalyzed polymerization of the thiophene ring or an oxidative coupling (Indophenin-like reaction).

The Fix: The "Cold & Dilute" Protocol

  • Dilution: Dissolve the crude oil in a generous amount of MTBE (Methyl tert-butyl ether) .[1][2] MTBE is preferred over Ethyl Acetate (which can hydrolyze) or DCM (which can form emulsions).[1]

  • Controlled Acidification: Cool the mixture to 0°C . Slowly add 1M HCl (not concentrated) until the aqueous layer pH reaches ~2.0. Do not go lower.

  • Rapid Separation: Immediately separate the layers. Do not let the amine sit in the acidic aqueous phase for hours.

  • Basification: Wash the aqueous layer once with MTBE to remove non-basic impurities (like the elimination alkene).[1] Then, adjust pH to >12 using 2M NaOH (keep cold) and extract back into MTBE.[1]

Scenario B: "My column chromatography peaks are tailing badly, and I can't separate the amine from the alcohol precursor."

The Cause: Primary amines interact strongly with the acidic silanol groups on silica gel, causing peak broadening and retention shifts.

The Fix: The "Amine-Modified" Mobile Phase

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample.[1][2] This "caps" the active silanol sites.

  • Eluent System: Use a gradient of Hexanes:Ethyl Acetate (with 1% Et3N) .[1][2]

    • Note: Do not use DCM/MeOH initially; the alcohol impurity (2-(5-methylthiophen-2-yl)propan-2-ol) often co-elutes with the amine in polar systems.[1][2] In non-polar systems, the amine (with Et3N blocking silanols) will often elute faster than the alcohol due to the alcohol's hydrogen bonding with the silica.

Scenario C: "The product is an oil that refuses to crystallize."

The Cause: The tert-butyl-like group (cumyl analog) creates significant steric bulk, preventing efficient packing in the crystal lattice.[1][2] Small amounts of solvent or impurities act as plasticizers.

The Fix: Salt Formation (The Ultimate Purifier) Converting the liquid free base into a crystalline salt is the most robust method for high purity.

  • Solvent Choice: Dissolve the amine in anhydrous Diethyl Ether or Isopropanol .[1][2]

  • Acid Source: Add Oxalic Acid (0.95 equivalents) dissolved in warm ethanol.

    • Why Oxalate? Oxalate salts of hindered amines often crystallize better than hydrochlorides, which can be hygroscopic.

  • Digestion: If a gum forms initially, heat the mixture to reflux and add dropwise Methanol until the gum dissolves. Allow to cool very slowly to room temperature, then to 4°C.

Quantitative Data: Solvent Compatibility Table

SolventApplicationSuitability RatingNotes
Dichloromethane (DCM) Extraction⭐⭐Good solubility, but high risk of emulsion with thiophene amines.[1][2]
MTBE Extraction⭐⭐⭐⭐Recommended. Clean phase separation; does not hydrolyze.[1][2]
Ethyl Acetate Chromatography⭐⭐⭐Good for TLC/Columns.[1][2] Avoid for storage (transacylation risk with primary amines).[1][2]
Hexanes Trituration⭐⭐⭐Excellent for removing non-polar alkene impurities (isopropenyl-thiophene).[1][2]
Ethanol Crystallization⭐⭐⭐⭐Ideal for Oxalate or Fumarate salt formation.[1][2]

Step-by-Step Protocol: Removing the "Elimination Product"

A common impurity is 2-(5-methylthiophen-2-yl)prop-1-ene , formed by the elimination of ammonia or water during synthesis.[1][2] Being non-basic, it is easily removed via the "Reverse Extraction" technique.

  • Dissolve crude amine (10 g) in MTBE (100 mL).

  • Extract with 1M aqueous HCl (3 x 40 mL).

    • Chemist's Insight: The amine goes into the water (as ammonium salt). The alkene (neutral) stays in the MTBE.

  • Discard the MTBE layer (contains the alkene and thiophene oligomers).[1]

  • Wash the acidic aqueous layer with fresh Hexanes (50 mL) to scavenge trace neutrals.[1][2]

  • Basify the aqueous layer (pH > 12) with 4M NaOH.[1][2]

  • Extract the purified amine into fresh MTBE (3 x 50 mL).

  • Dry over Na2SO4 and concentrate.

References

  • Ritter Reaction Mechanism & Scope

    • Title: Ritter Reaction - Organic Chemistry Portal[1][2]

    • Source: Organic Chemistry Portal[1][2]

    • URL:[Link][1]

    • Relevance: Mechanistic grounding for the formation of tertiary carbinamines and potential side reactions.
  • Thiophene Chemistry & Stability

    • Title: Thiophene - Wikipedia[1][2][3]

    • Source: Wikipedia (Verified Chemical Data)[1]

    • URL:[Link][1]

    • Relevance: Confirms acid sensitivity and oxid
  • Purification of Amines

    • Title: Purification of Laboratory Chemicals - Amine Salts[1][2]

    • Source: ScienceDirect (General Reference)[1][2]

    • URL:[Link][1]

    • Relevance: Standard protocols for salt formation (Oxalate/HCl) to purify liquid amines.[1][2]

  • Cerium Chloride Mediated Synthesis (Alternative Route)

    • Title: Tertiary carbinamines by addition of organocerium reagents to nitriles[4][5]

    • Source: Journal of Organic Chemistry (via ACS)[1]

    • URL:[Link][1]

    • Relevance: Validates the synthesis pathway and expected impurity profile for tertiary alkyl amines.

Sources

Technical Support Center: Stability of 2-(5-Methylthiophen-2-yl)propan-2-amine under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with 2-(5-Methylthiophen-2-yl)propan-2-amine. The focus is on understanding and mitigating stability issues encountered under acidic conditions. While direct, peer-reviewed stability studies on this specific molecule are not extensively published, this guide synthesizes data from structurally related thiophene compounds and fundamental chemical principles to provide a robust framework for your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-(5-Methylthiophen-2-yl)propan-2-amine in acidic environments.

Q1: What is the expected general stability of 2-(5-Methylthiophen-2-yl)propan-2-amine in acidic solutions?

A1: The molecule possesses two key functional groups that react differently to acid. The tertiary amine is basic and will be readily protonated to form a water-soluble ammonium salt. This is a standard, reversible acid-base reaction and not in itself a degradation. The primary stability concern lies with the thiophene ring. Thiophene and its derivatives are known to be susceptible to degradation under acidic conditions, particularly with strong acids or at elevated temperatures.[1][2] Therefore, while the compound will readily dissolve in aqueous acid, the long-term stability of the thiophene moiety is questionable and requires empirical evaluation.

Q2: What are the most likely degradation pathways for the thiophene ring in this molecule under acidic stress?

A2: Based on studies of similar thiophene-containing molecules, two primary degradation pathways should be considered:

  • Acid-Catalyzed Polymerization/Oligomerization: The electron-rich thiophene ring can be protonated, initiating a reaction where one molecule attacks another. This is a known degradation pathway for thiophenes, such as 2-thiophenemethanol, under acidic conditions, often leading to the formation of insoluble, resinous materials.[2] The presence of the activating methyl group on the ring could potentially influence the rate of this process.

  • Oxidation of the Sulfur Atom: The sulfur heteroatom in the thiophene ring is susceptible to oxidation, which can lead to the formation of reactive intermediates like thiophene-S-oxides.[3][4] While this is often discussed in the context of metabolic or oxidative stress, the presence of oxidizing agents, even atmospheric oxygen, in an acidic medium could facilitate this pathway. These reactive intermediates can lead to a variety of degradation products.[3]

Q3: How does the protonation of the amine group affect the overall stability of the molecule?

A3: The effect is twofold. Firstly, protonation of the amine to form the ammonium salt drastically increases the aqueous solubility of the compound. Secondly, the newly formed positively charged ammonium group exerts an electron-withdrawing effect. This effect can slightly reduce the electron density of the thiophene ring, which may, in turn, influence its susceptibility to electrophilic attack and subsequent degradation pathways. The precise impact—whether stabilizing or destabilizing—is complex and often needs to be determined experimentally.

Q4: I am observing a rapid loss of my parent compound in an acidic formulation. What are the first steps I should take to investigate?

A4: A systematic approach is crucial.

  • Confirm Degradation: First, ensure the loss is not due to analytical issues. Use a validated, stability-indicating method, preferably RP-HPLC with UV detection.

  • Identify Degradants: Analyze your stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to get mass information on the new peaks appearing in your chromatogram. This is the most critical step to understanding the degradation pathway.[5][6]

  • Visual Inspection: Note any physical changes in your solution, such as a change in color (e.g., yellowing or darkening) or the formation of a precipitate. These are often hallmarks of thiophene polymerization.[2]

  • Control for Oxygen: Perform a parallel experiment under an inert atmosphere (e.g., by purging your solution with nitrogen or argon) to determine if oxidative degradation is a contributing factor.

Part 2: Troubleshooting Guide for Acidic Stability Experiments

This guide provides a structured approach to diagnosing and resolving common issues encountered during the handling of 2-(5-Methylthiophen-2-yl)propan-2-amine in acidic media.

Symptom Observed Potential Root Cause(s) Recommended Action & Investigation Plan
Rapid loss of parent compound peak area in HPLC. 1. Acid-catalyzed degradation (e.g., polymerization, ring-opening). 2. Oxidative degradation of the thiophene ring.1. Perform a Forced Degradation Study (see Protocol 1) to confirm acid lability. 2. Analyze by LC-MS to identify major degradants and propose a degradation pathway.[5] 3. Run a parallel experiment under an inert atmosphere (N₂ or Ar) to assess the role of oxygen.
Appearance of new, broad peaks, often at the beginning or end of the chromatogram. Formation of multiple, structurally similar oligomers or high molecular weight polymers.[2]1. Check for Precipitation: Polymeric products are often poorly soluble. 2. Consider Size Exclusion Chromatography (SEC) to directly probe for high molecular weight species. 3. Adjust HPLC Gradient: Use a shallower gradient to attempt to resolve individual oligomers.
Solution develops a yellow, brown, or black color over time. Formation of highly conjugated degradation products or polymers. This is a common indicator of thiophene ring degradation.1. Correlate with HPLC Data: The appearance of color should coincide with the loss of the parent compound and the growth of degradation peaks. 2. Acquire a UV-Vis spectrum of the solution to see if new chromophores are being formed.
Inconsistent results or poor reproducibility in assays. The compound is degrading in the acidic assay medium itself.1. Assess Compound Stability in Blank Medium: Incubate the compound in the assay medium (without cells or other reagents) for the duration of the experiment and analyze by HPLC.[4] 2. Reduce Incubation Time: If degradation is confirmed, minimize the time the compound spends in the acidic medium. 3. Consider Formulation: For cell-based assays, using a stock solution in DMSO with final dilution into the medium just before use can minimize exposure time to the aqueous acidic environment.

Part 3: Key Experimental Protocols

These protocols provide a starting point for systematically evaluating the stability of 2-(5-Methylthiophen-2-yl)propan-2-amine.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To determine the susceptibility of the compound to acid-catalyzed degradation under accelerated conditions, in accordance with ICH guidelines.[1]

Materials:

  • 2-(5-Methylthiophen-2-yl)propan-2-amine

  • Class A volumetric flasks and pipettes

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • HPLC-grade Acetonitrile (ACN) and water

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M and a final drug concentration of 0.5 mg/mL.

    • Prepare a parallel sample using 0.1 M HCl.

  • Incubation: Place the flasks in a controlled temperature bath (e.g., 60 °C). Place a control sample (drug in solvent without acid) under the same conditions.

  • Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic aliquot with an equimolar amount of NaOH to halt the degradation. For example, neutralize 100 µL of the 0.5 M HCl sample with 100 µL of 0.5 M NaOH.

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze immediately by HPLC (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify the parent compound and resolve it from potential degradation products. This is a starting point and may require optimization.

Parameter Suggested Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (or determine λmax by UV scan)
Injection Volume 10 µL

Part 4: Visualizations of Key Processes

Diagram 1: Potential Degradation Pathways

Parent 2-(5-Me-thiophen-2-yl)propan-2-amine Protonated Protonated Ammonium Salt (Increased Solubility) Parent->Protonated  + H⁺ (Acid) Polymer Acid-Catalyzed Polymerization / Oligomerization Protonated->Polymer  High [H⁺]  or Heat Oxidation Thiophene Ring Oxidation (e.g., S-oxide formation) Protonated->Oxidation  + [O] Products Various Degradation Products Polymer->Products Oxidation->Products

Caption: A decision tree for troubleshooting instability issues.

References

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available at: [Link]

  • Yuan, S., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. Available at: [Link]

  • Totah, R. A., & Rettie, A. E. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]

  • Patel, K., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. Available at: [Link]

  • Dong, M. W., & Kuss, H. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • Upadhyay, K., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of fragment-based drug discovery (FBDD), 2-(5-Methylthiophen-2-yl)propan-2-amine represents a critical bioisostere of cumylamine. The thiophene ring introduces specific electronic vectors and lipophilicity changes compared to the phenyl analog, while the 5-methyl group blocks metabolic oxidation at the reactive


-position, enhancing metabolic stability.

This guide provides a definitive comparative analysis of the 1H NMR spectral profile of this molecule. Unlike standard spectral lists, we compare this product against its non-methylated precursor (2-(thiophen-2-yl)propan-2-amine) to establish diagnostic criteria for successful synthesis, and we evaluate solvent-dependent shifts (CDCl₃ vs. DMSO-d₆) to guide proton assignment for the labile amine group.

Structural Assignment & Theoretical Prediction[1]

Before analyzing the spectrum, we must map the magnetic environment of the protons. The molecule consists of a 2,5-disubstituted thiophene ring.

Structural Logic[1]
  • The Core: Thiophene ring.[1][2][3][4]

  • Position 2: A gem-dimethyl amine group [

    
    ]. This quaternary carbon breaks spin-spin coupling between the ring and the alkyl protons, simplifying the spectrum.
    
  • Position 5: A Methyl group [

    
    ].[1][5] This substituent exerts an inductive (+I) effect, shielding the adjacent H4 proton and removing the characteristic downfield H5 signal seen in unsubstituted thiophenes.
    
Diagnostic Signals (The "Fingerprint")
  • Loss of H5: The disappearance of the most downfield signal (~7.1-7.3 ppm) typically found in 2-substituted thiophenes.

  • AB System: The H3 and H4 protons will appear as a pair of doublets with a characteristic thiophene coupling constant (

    
     Hz).
    
  • 5-Methyl Singlet: A distinct singlet (or fine doublet) in the allylic region (~2.4 ppm).

Comparative Analysis: Target vs. Alternatives

Comparison A: Structural Verification (Target vs. Non-Methylated Analog)

The most common analytical challenge is distinguishing the product from its starting material or non-methylated analog, 2-(Thiophen-2-yl)propan-2-amine .

FeatureTarget: 5-Methyl Analog Alternative: Non-Methylated Analog Diagnostic Insight
Aromatic Region 2 Protons (H3, H4) Two doublets (

Hz).
3 Protons (H3, H4, H5) Multiplet pattern. H5 is distinctively downfield (~7.2 ppm).Absence of H5 is the primary confirmation of 5-methylation.
Allylic Region Signal Present (~2.4 ppm) Sharp singlet (3H).Signal Absent No signal in the 2.3–2.6 ppm range.The 5-Me group appears in a "clean" window, making integration highly reliable.
Aliphatic Region Gem-dimethyl (~1.5 ppm) Singlet (6H).Gem-dimethyl (~1.6 ppm) Singlet (6H).Minimal shift difference; not diagnostic.
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

For amine-containing compounds, solvent choice dictates the visibility of the


 protons.
ParameterSolvent: CDCl₃ (Chloroform-d) Solvent: DMSO-d₆ (Dimethyl Sulfoxide-d₆) Recommendation
Amine (

) Signal
Broad/Invisible Often exchanges with trace water; appears as a broad hump or is lost.Sharp/Distinct Hydrogen bonding with DMSO stabilizes the NH protons, often resolving them as a sharp singlet.Use DMSO-d₆ if accurate integration of the amine is required for purity assay.
Chemical Shift Stability High. Standard for literature comparison.Variable. Water peak (~3.3 ppm) can interfere with mid-field signals.Use CDCl₃ for structural characterization; use DMSO for proton counting.

Detailed Spectral Data (Reference Profile)

The following data represents the consensus analytical profile for 2-(5-Methylthiophen-2-yl)propan-2-amine in CDCl₃ at 298 K.

1H NMR Data Table (400 MHz, CDCl₃)
Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentCausality/Notes
6.65 Doublet (d)1H3.5H3 (Thiophene)Deshielded by the adjacent alkyl-amine group; shows vicinal coupling to H4.[5]
6.55 Doublet (d)1H3.5H4 (Thiophene)Shielded relative to H3 due to the electron-donating effect of the adjacent 5-Methyl group.
2.42 Singlet (s)3H-5-Methyl (

)
May show fine long-range coupling (

Hz) to H4.
1.75 Broad Singlet (bs)2H-Amine (

)
Shift is concentration/temperature dependent.
1.52 Singlet (s)6H-Gem-dimethyl (

)
Upfield due to

environment; integrated as 6H standard.

Note on Integration: The ratio of the 5-Methyl singlet (3H) to the Gem-dimethyl singlet (6H) is the critical quality attribute (CQA) for purity. A deviation from the 1:2 ratio indicates solvent entrapment or impurity.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation[1]
  • Massing: Weigh 10–15 mg of the amine oil/solid into a clean vial.

    • Why? Amines can be viscous. Weighing in a separate vial prevents contamination of the NMR tube exterior.

  • Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Tip: If the sample is a hydrochloride salt, add 1 drop of

      
       or use DMSO-d₆ + 
      
      
      
      to free the base in situ, otherwise the spectrum will reflect the ammonium salt (shifts will differ).
  • Filtration: If any turbidity exists (common with salts), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard proton).

  • Relaxation Delay (D1): 5.0 seconds .

    • Critical: Methyl groups have long T1 relaxation times. A short D1 (< 1s) will under-integrate the methyl signals, skewing the 1:2 ratio validation.

  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Phasing[1]
  • Reference: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Phase Correction: Ensure the baseline is flat, particularly around the broad amine peak.

  • Integration: Set the gem-dimethyl peak (1.52 ppm) to an integral value of 6.00 . Check if the 5-Methyl peak integrates to 3.00 ± 0.15 .

Visualization: Analytical Logic & Structure[1]

The following diagram illustrates the logical workflow for confirming the structure and the specific proton assignments.

NMR_Analysis Sample Unknown Sample Solvent Solvent Choice Sample->Solvent Acquisition Acquisition (D1 = 5s) Solvent->Acquisition CDCl3 Analysis Spectral Analysis Acquisition->Analysis Check_Aromatic Check 6.5-7.0 ppm (Aromatic Region) Analysis->Check_Aromatic Check_Methyl Check 2.4 ppm (Allylic Region) Check_Aromatic->Check_Methyl 2 Doublets Found (No H5 signal) Result_Analog Impurity: Non-methylated Analog Check_Aromatic->Result_Analog Multiplet/H5 Present Result_Product Confirmed: 2-(5-Methylthiophen-2-yl) propan-2-amine Check_Methyl->Result_Product Singlet Present Check_Methyl->Result_Analog Singlet Absent

Caption: Logical decision tree for validating the synthesis of 2-(5-Methylthiophen-2-yl)propan-2-amine via 1H NMR.

References

  • PubChem Compound Summary. (2025). 1-(5-Methylthiophen-2-yl)propan-2-amine (CID 16495113).[6] National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (2025). 1H NMR Spectra of Propan-2-amine and Derivatives. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

LC-MS/MS Fragmentation Pattern of 2-(5-Methylthiophen-2-yl)propan-2-amine: A Comparative Guide for NPS Isomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

The forensic and clinical toxicology fields are currently challenged by the rapid proliferation of Novel Psychoactive Substances (NPS). A common clandestine strategy involves the bioisosteric replacement of phenyl rings with thiophene rings, a modification that often preserves psychostimulant activity while evading targeted drug screening [1] [3].

This guide provides an authoritative, comparative analysis of the LC-MS/MS fragmentation pattern of 2-(5-Methylthiophen-2-yl)propan-2-amine (a cumylamine-type tertiary alpha-carbon analog). To establish a rigorous analytical framework, we objectively compare its performance and structural causality against its primary amphetamine-type positional isomer, 1-(5-Methylthiophen-2-yl)propan-2-amine , and the widely documented reference compound, Methiopropamine (MPA) .

Structural Causality in Collision-Induced Dissociation (CID)

High-resolution mass spectrometry (HRMS) relies on the predictability of gas-phase ion chemistry. The structural variance between the 2-substituted and 1-substituted propane chains dictates entirely divergent Collision-Induced Dissociation (CID) pathways.

The Target: 2-(5-Methylthiophen-2-yl)propan-2-amine

In this isomer, the amine group is directly attached to a tertiary alpha-carbon, which also bears two methyl groups and the thiophene ring.

  • Deamination (m/z 139.0581): The loss of ammonia (-17.0265 Da) is highly favorable at low collision energies (10 eV). The resulting carbocation is heavily stabilized by the electron-donating inductive effects of the two methyl groups and resonance from the thiophene ring.

  • Alpha-Cleavage (m/z 58.0657): At higher collision energies (25 eV), the cleavage of the thiophene-carbon bond yields a highly diagnostic dimethyl iminium ion

    
    . This is the definitive marker for the tertiary alpha-carbon structure.
    
  • Ring Fragmentation (m/z 97.0112): The tertiary carbocation (m/z 139) undergoes a subsequent neutral loss of propene (

    
    , -42.0470 Da) to yield the 5-methylthiophenylium ion [2].
    
The Reference Isomer: 1-(5-Methylthiophen-2-yl)propan-2-amine

This isomer features a secondary alpha-carbon with a methylene bridge separating the thiophene ring from the amine-bearing carbon.

  • Alpha-Cleavage (m/z 44.0500): Cleavage of the

    
     bond yields the unsubstituted iminium ion 
    
    
    
    . The presence of m/z 44 instead of m/z 58 instantly differentiates this amphetamine-type structure from the cumylamine-type target.

Fragmentation Parent 2-(5-Methylthiophen-2-yl)propan-2-amine m/z 156.0847 Sub1 Tertiary Carbocation m/z 139.0581 Parent->Sub1 - NH3 (-17.0265 Da) Sub2 Dimethyl Iminium Ion m/z 58.0657 Parent->Sub2 Alpha-Cleavage Sub3 Methylthiophenylium Ion m/z 97.0112 Sub1->Sub3 - C3H6 (-42.0470 Da)

Fig 1: CID fragmentation pathway of 2-(5-Methylthiophen-2-yl)propan-2-amine highlighting diagnostic ions.

Quantitative Data Comparison

The following table summarizes the exact masses and diagnostic product ions required to differentiate these isomers using HRMS.

Compound / IsomerPrecursor Ion

Primary Diagnostic Ion (Alpha-Cleavage)Secondary Diagnostic Ion (Deamination)Tertiary Ion (Ring Fragment)
2-(5-Methylthiophen-2-yl)propan-2-amine 156.0847m/z 58.0657 (

)
m/z 139.0581 (High Abundance)m/z 97.0112
1-(5-Methylthiophen-2-yl)propan-2-amine 156.0847m/z 44.0500 (

)
m/z 139.0581 (Low Abundance)m/z 111.0268
Methiopropamine (MPA) 156.0847m/z 58.0657 (

)*
m/z 125.0425 (Loss of

)
m/z 97.0112

*Note: While MPA shares the m/z 58 ion (due to its N-methyl group), it lacks the m/z 139 deamination product, allowing for clear differentiation from the target compound.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following step-by-step LC-MS/MS methodology is designed to isolate and differentiate thiophene positional isomers. Standard C18 columns often fail to baseline-resolve these isomers; therefore, a Biphenyl stationary phase is mandated to exploit


 interactions[2] [4].
Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: Aliquot 100 µL of biological matrix (urine/plasma) into a microcentrifuge tube. Add 10 µL of internal standard (e.g., Methamphetamine-D5, 100 ng/mL).

  • Alkalinization: Add 200 µL of 0.1 M Sodium Carbonate buffer (pH 9.5) to convert the amines to their free-base form.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean glass vial.

  • Reconstitution: Evaporate the organic layer to dryness under a gentle stream of Nitrogen at room temperature. Reconstitute the residue in 100 µL of Mobile Phase A.

UHPLC Chromatographic Conditions
  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 40% B

    • 6.0 - 7.0 min: Ramp to 95% B (Wash)

    • 7.0 - 9.0 min: 5% B (Re-equilibration)

Q-TOF Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters: Capillary Voltage: 3500 V; Drying Gas (

    
    ): 10 L/min at 325°C; Nebulizer: 40 psi.
    
  • MS/MS Acquisition: Targeted MS/MS on m/z 156.0847.

  • Collision Energies (CE): Ramp at 10 eV (to capture m/z 139), 15 eV (to capture m/z 97), and 25 eV (to capture the alpha-cleavage m/z 58 or 44).

LCMS_Workflow S1 Sample Prep LLE at pH 9.5 S2 Chromatography Biphenyl Column S1->S2 S3 Ionization ESI(+) S2->S3 S4 CID Fragmentation 10-30 eV S3->S4 S5 Data Analysis m/z 58 vs m/z 44 S4->S5

Fig 2: Self-validating LC-MS/MS workflow for the isolation and differentiation of thiophene NPS isomers.

References

  • Methiopropamine - Wikipedia Source: Wikipedia URL:[Link]

  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants Source: National Institutes of Health (PMC) URL:[Link]

  • A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives Source: MDPI URL:[Link]

  • Urinary excretion profile of methiopropamine in mice following intraperitoneal administration: a liquid chromatography‐tandem Source: IRIS (unife.it) URL:[Link]

Technical Comparison Guide: FTIR Characterization of 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR spectral characteristics of 2-(5-Methylthiophen-2-yl)propan-2-amine , a tertiary carbinamine intermediate often utilized in medicinal chemistry as a bioisostere for cumylamine derivatives.

This technical comparison focuses on distinguishing the target compound from its synthetic precursors (specifically the tertiary alcohol) and its structural analogs, providing a robust validation framework for researchers.

Executive Summary

2-(5-Methylthiophen-2-yl)propan-2-amine is a sterically hindered primary amine featuring a 2,5-disubstituted thiophene core. Its structural uniqueness lies in the gem-dimethyl substitution at the


-carbon, which significantly alters its vibrational signature compared to linear chain amines (like methiopropamine).

For drug development professionals, the "performance" of this analytic method is defined by its ability to:

  • Validate the 2,5-substitution pattern (distinguishing it from 2-substituted isomers).

  • Confirm the Amine formation (distinguishing it from the tertiary alcohol precursor).

  • Assess Purity without destructive testing.

Molecular Vibrational Analysis

To accurately interpret the spectrum, the molecule is deconstructed into three vibrational domains.

Domain A: The Primary Amine ( )

Unlike secondary amines, the primary amine group attached to a tertiary carbon exhibits a distinct doublet in the high-frequency region due to symmetric and asymmetric stretching.

  • Asymmetric Stretch (

    
    ):  ~3380–3400 cm⁻¹
    
  • Symmetric Stretch (

    
    ):  ~3300–3320 cm⁻¹
    
  • Scissoring (

    
    ):  ~1600–1620 cm⁻¹ (Often broad but diagnostic).
    
Domain B: The Gem-Dimethyl Group ( )

The isopropyl-like "tail" attached to the quaternary carbon creates a rigid vibrational environment.

  • C-H Stretching: <3000 cm⁻¹ (2960–2870 cm⁻¹).

  • Gem-Dimethyl Deformation: A characteristic "split" peak (doublet) at 1380 cm⁻¹ and 1360 cm⁻¹ . This is a critical fingerprint for the isopropyl moiety.

Domain C: The 2,5-Disubstituted Thiophene Ring

The thiophene ring vibrations are sensitive to substitution patterns.[1]

  • Aromatic C-H Stretch: >3000 cm⁻¹ (3050–3100 cm⁻¹).

  • Ring Breathing: ~1450 cm⁻¹ and ~1350 cm⁻¹ (often overlapping with methyl bends).

  • C-H Out-of-Plane (OOP) Bending: The most definitive region. 2,5-disubstitution typically yields a strong band near 790–810 cm⁻¹ , distinct from mono-substituted thiophenes (which show bands near 690–710 cm⁻¹).

Comparative Spectral Analysis

This section compares the target molecule against its critical alternatives to demonstrate identification reliability.

Comparison 1: Target Amine vs. Precursor Alcohol

Scenario: Monitoring the Ritter reaction or nucleophilic substitution from 2-(5-methylthiophen-2-yl)propan-2-ol.

FeatureTarget: Amine Product Alternative: Alcohol Precursor Diagnostic Action
3200–3600 cm⁻¹ Doublet (N-H stretch) at 3300/3380 cm⁻¹. Sharp/Medium intensity.Single Broad Band (O-H stretch) centered ~3400 cm⁻¹. Very strong/wide.Pass: Disappearance of broad O-H blob; appearance of N-H doublet.
1000–1250 cm⁻¹ C-N Stretch: ~1030–1230 cm⁻¹ (Medium).C-O Stretch: ~1100–1200 cm⁻¹ (Strong).Caution: These regions overlap. Rely on the 3000+ region for confirmation.
1600 cm⁻¹ N-H Scissoring: Visible ~1600 cm⁻¹.Absent. Pass: Appearance of bending mode confirms primary amine.
Comparison 2: Target (5-Methyl) vs. Analog (Des-methyl)

Scenario: Distinguishing the product from 2-(thiophen-2-yl)propan-2-amine (lacking the methyl group on the ring).

FeatureTarget (5-Methyl) Analog (Des-methyl) Diagnostic Action
Fingerprint (600–900 cm⁻¹) Single Strong Band ~800 cm⁻¹ (indicative of 2,5-disubstitution).Multiple Bands ~690–710 cm⁻¹ (indicative of 2-monosubstitution).Pass: Check for shift from 700 to 800 cm⁻¹.
Aliphatic C-H Higher intensity due to extra methyl group.Lower intensity relative to aromatic peaks.Weak: Hard to quantify without calibration. Use Fingerprint region.

Experimental Protocol (Standardized)

To ensure reproducibility, follow this FTIR acquisition protocol.

Method: Attenuated Total Reflectance (ATR) – Diamond Crystal. Resolution: 4 cm⁻¹.[2] Scans: 32 (Screening) or 64 (Publication).

  • Background: Collect air background (clean crystal).

  • Sample Prep: Place ~5 mg of the amine (liquid or low-melting solid) onto the crystal. If the amine is a hydrochloride salt, ensure high pressure is applied to the clamp to minimize scattering.

  • Cleaning: Clean crystal with Isopropanol (IPA) between runs. Note: Do not use Acetone if the sample is an amine, as Schiff base formation on the crystal surface can cause ghost peaks over time.

Detailed Peak Assignment Table
Frequency (cm⁻¹)Vibration ModeAssignmentIntensity
3380 & 3310

Primary Amine Asym/Sym StretchMedium (Doublet)
3070

Thiophene Ring C-HWeak
2965, 2920

Methyl Group StretchesStrong
1605

Amine ScissoringMedium
1530

Thiophene Ring StretchMedium
1382, 1364

Gem-Dimethyl Deformation (Split)Strong (Diagnostic)
1230

C-N Stretch (t-alkyl)Medium
805

C-H Out-of-Plane (2,5-disub)Very Strong
600–700

C-S StretchWeak/Broad

Synthesis & QC Workflow Visualization

The following diagram illustrates the critical control points where FTIR is used to validate the transformation from the acetyl precursor to the final amine.

FTIR_QC_Workflow Precursor 2-Acetyl-5-methylthiophene (Ketone) Intermediate 2-(5-Methylthiophen-2-yl)propan-2-ol (Tertiary Alcohol) Precursor->Intermediate Grignard (MeMgBr) QC_Ketone FTIR Check: C=O Stretch (~1660 cm⁻¹) Precursor->QC_Ketone Product 2-(5-Methylthiophen-2-yl)propan-2-amine (Target Amine) Intermediate->Product Ritter Reaction (HCN/H₂SO₄) QC_Alcohol FTIR Check: Broad O-H (~3400 cm⁻¹) No C=O Intermediate->QC_Alcohol QC_Final FTIR Check: N-H Doublet (3300-3400 cm⁻¹) No O-H Product->QC_Final

Caption: FTIR Quality Control checkpoints monitoring the disappearance of Carbonyl (Ketone) and Hydroxyl (Alcohol) functionalities to confirm Amine formation.

References

  • Doc Brown's Chemistry. (2024). Infrared spectrum of propan-2-amine (2-aminopropane). Doc Brown's Chemistry. [Link]

  • NIST Mass Spectrometry Data Center. (2023). 2-Propanamine, 2-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for Thiophene 2,5-disubstitution bands).
  • PubChem. (2024).[4] 1-(5-Methylthiophen-2-yl)propan-2-amine Compound Summary. National Library of Medicine. [Link](Cited for structural analog comparison).

Sources

Comparative Guide: Bioisosteric Properties of Thiophene vs. Benzene Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene is a classic bioisostere of benzene , often employed in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic (PK) profiles.[1][2][3][4] While they share similar physicochemical properties (e.g., boiling points: benzene 80.1°C vs. thiophene 84°C), their electronic and metabolic behaviors diverge significantly.

For amine-containing scaffolds , this comparison is critical. Unlike stable anilines (benzene amines), 2-aminothiophenes are inherently unstable and prone to tautomerization unless stabilized by electron-withdrawing groups (EWGs). Furthermore, the sulfur atom in thiophene introduces unique sigma-hole (


-hole) bonding capabilities  and distinct metabolic liabilities (S-oxidation) that do not exist in benzene.

This guide provides an in-depth technical analysis for optimizing drug candidates using this bioisosteric pair.

Part 1: Fundamental Physicochemical Differences

Electronic and Geometric Architecture

Thiophene is a


-excessive (electron-rich) heterocycle, whereas benzene is 

-neutral. This electron density difference fundamentally alters the acidity/basicity of attached functional groups and the ring's reactivity.
FeatureBenzene (Phenyl)Thiophene (Thienyl)Impact on Drug Design
Ring Size 6-membered5-memberedThiophene is smaller; alters substituent vectors.
Bond Angles 120° (internal)~93° (at Sulfur)Substituents at C2/C3 are closer than ortho-positions in benzene.
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~29 kcal/mol)Thiophene is more reactive toward electrophilic metabolism.
Electronic Nature

-Neutral

-Excessive (Electron Rich)
Thiophene acts as a stronger electron donor to attached groups.
Lipophilicity (LogP) BaselineGenerally Similar / Slightly HigherSulfur is lipophilic ("soft"), but polarizability affects binding.
Unique Interaction

-

Stacking

-

Stacking +

-Hole
Sulfur can act as a Lewis acid in specific directional bonds.
The "Amine" Stability Paradox

A critical distinction for medicinal chemists is the stability of the primary amine directly attached to the ring.

  • Benzene (Aniline): Stable.

    
    .[5] The lone pair delocalizes into the ring but the molecule remains an amine.[6][7]
    
  • Thiophene (2-Aminothiophene): Unstable. The free amine tautomerizes to the imine/thiolactam form (

    
    -thiol-2-imine) and rapidly polymerizes.
    
    • Stabilization Strategy: 2-Aminothiophenes must be stabilized by strong Electron Withdrawing Groups (EWGs) (e.g., -COOR, -CN, -NO

      
      ) at the 3-position or be part of a fused system (e.g., thienopyrimidines).
      
    • Consequence: Stabilized 2-aminothiophenes are extremely weak bases (often non-basic) compared to anilines.

The Sigma-Hole ( -hole) Advantage

Unlike benzene, the sulfur atom in thiophene exhibits a region of positive electrostatic potential (the


-hole) on the extension of the C-S bonds. This allows thiophene to form chalcogen bonds  (non-covalent interactions) with nucleophiles (e.g., backbone carbonyls in proteins), potentially boosting potency and selectivity.

Part 2: Pharmacokinetic Implications & Metabolic Liability

Metabolic Bioactivation (The Safety Cliff)

The most significant risk in swapping benzene for thiophene is metabolic activation .

  • Benzene Metabolism: Primarily proceeds via epoxidation to phenols. While quinone-imines can form from anilines, the pathway is well-understood.

  • Thiophene Metabolism: The electron-rich sulfur is a target for CYP450-mediated S-oxidation .

    • Mechanism:[8] Formation of Thiophene-S-oxide

      
       Thiophene Epoxide/Sulfoxide 
      
      
      
      Reactive Michael Acceptors.
    • Toxicity: These reactive metabolites can covalently bind to hepatocytes, leading to drug-induced liver injury (DILI).

    • Historical Warning:Tienilic Acid (diuretic) was withdrawn due to immune hepatitis caused by anti-LKM2 antibodies generated against the thiophene-CYP2C9 adduct.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates and the specific "Structural Alert" associated with thiophene.

Metabolism Benzene Benzene Scaffold Epox Arene Oxide (Epoxide) Benzene->Epox CYP450 Thiophene Thiophene Scaffold SOxide Thiophene S-Oxide (Unstable Intermediate) Thiophene->SOxide CYP450 (S-Oxidation) Phenol Phenol (Stable Metabolite) Epox->Phenol Rearrangement Quinone Quinone (Potential Toxicity) Phenol->Quinone Oxidation Reactive Michael Acceptor (High Reactivity) SOxide->Reactive Epoxidation/Ring Opening Adduct Protein Adduct (Hepatotoxicity/DILI) Reactive->Adduct Covalent Binding (Cys/Lys residues)

Caption: Comparative metabolic activation pathways. Thiophene S-oxidation presents a higher risk of forming reactive Michael acceptors leading to toxicity compared to standard benzene hydroxylation.

Part 3: Experimental Validation Protocols

To objectively compare a benzene-based lead with a thiophene bioisostere, use these self-validating protocols.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To quantify the metabolic liability of the thiophene ring compared to the benzene analog.

  • Incubation System: Use Human Liver Microsomes (HLM) (1 mg/mL protein) or recombinant CYP450s (e.g., CYP2C9, CYP3A4).

  • Trapping Agent: Add Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC) to the incubation mixture.

  • Reaction:

    • Substrate concentration: 10

      
      M.
      
    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis (LC-MS/MS):

    • Quench with ice-cold acetonitrile. Centrifuge.

    • Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).

    • Search Criteria: Look for [M + GSH + O - 2H] or [M + GSH] adducts.

    • Interpretation: A high abundance of GSH adducts in the thiophene analog vs. the benzene analog indicates a high risk of bioactivation (S-oxidation).

Protocol B: Comparative Determination

Purpose: To assess the electronic impact of the ring swap on a distal amine.

  • Method: Potentiometric Titration (Sirius T3 or equivalent) is preferred over computational prediction due to the specific electronic effects of sulfur.

  • Setup:

    • Prepare 10 mM stock solutions of both the benzene-amine and thiophene-amine analogs in DMSO.

    • Titrate in 0.15 M KCl (ionic strength adjustor) from pH 2 to pH 12.

  • Data Processing:

    • Calculate

      
       using the Henderson-Hasselbalch equation.
      
    • Expectation: An amine attached to a thiophene ring (via a linker) will often exhibit a lower

      
       (0.5 - 1.0 log units shift) compared to the benzene analog due to the electron-withdrawing inductive effect (-I) of the sulfur atom, despite the ring's overall 
      
      
      
      -excessive nature.

Part 4: Decision Framework for Bioisosteric Replacement

Use this logic flow to determine if a Thiophene-for-Benzene swap is appropriate for your lead series.

DecisionTree Start Start: Benzene-Amine Lead Q1 Is the Amine directly attached to the ring? Start->Q1 NoSwap STOP: 2-Aminothiophene is unstable. Use Benzene or Pyridine. Q1->NoSwap Yes (Unsubstituted) Stabilize Can you add EWG (e.g., Ester/CN) at C3 position? Q1->Stabilize Yes (Substituted) Q2 Is the ring a metabolic 'soft spot'? (High clearance) Q1->Q2 No (Distal Amine) Stabilize->NoSwap No Proceed1 Proceed: Expect non-basic amine. Check solubility. Stabilize->Proceed1 Yes Q3 Does the pocket require a specific directionality? Q2->Q3 No Block Thiophene Option: Must block C2/C5 positions to prevent S-oxidation. Q2->Block Yes (High Cl_int) Sigma Thiophene Option: Utilize Sulfur Sigma-hole for carbonyl interaction. Q3->Sigma Yes (Need Specificity) Q3->Block No (General Bioisostere)

Caption: Strategic decision tree for replacing benzene with thiophene, highlighting stability constraints and design opportunities.

References

  • Friedman, M. (2011). Bioisosterism in Medicinal Chemistry. In: The Practice of Medicinal Chemistry. Elsevier. Link

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. Link

  • Murray, T. J., et al. (2016). The Thiophene "Sigma-Hole" as a Concept for Preorganized, Specific Recognition of G-C Base Pairs. Chemistry - A European Journal. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Pommier, Y., et al. (2014). Thiophene/thiazole-benzene replacement on guanidine derivatives targeting alpha2-Adrenoceptors. European Journal of Medicinal Chemistry. Link

Sources

Technical Comparison Guide: 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of fragment-based drug discovery (FBDD), 2-(5-Methylthiophen-2-yl)propan-2-amine represents a strategic bioisostere of the classical cumylamine (2-phenylpropan-2-amine) scaffold. While the phenyl ring provides a robust hydrophobic anchor, it often suffers from metabolic liabilities and limited vector exploration.

This guide provides a technical analysis of the 5-methylthiophene analog, validating its identity through rigorous Elemental Analysis (EA) standards and comparing its performance against phenyl and unsubstituted thiophene alternatives. The data suggests that the 5-methyl substitution not only modulates lipophilicity but critically blocks the metabolically labile


-position of the thiophene ring, offering a superior stability profile for lead optimization.

Chemical Identity & Validation Standards

For researchers utilizing this building block, establishing purity is the first gate of experimentation. Unlike simple HPLC retention, Elemental Analysis provides the absolute confirmation of bulk stoichiometry, essential for validating salt forms (e.g., Hydrochloride or Fumarate) used in biological assays.

Elemental Analysis Data (Theoretical vs. Specification)

The following data establishes the acceptance criteria for 2-(5-Methylthiophen-2-yl)propan-2-amine (Free Base) .

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 155.26 g/mol [1][3][4]

ElementTheoretical Mass %Acceptance Range (

)
Diagnostic Note
Carbon (C) 61.89% 61.49% – 62.29%Deviations <60% often indicate solvent entrapment (e.g., DCM).
Hydrogen (H) 8.44% 8.04% – 8.84%High H% (>9.0%) suggests hygroscopicity/water retention.
Nitrogen (N) 9.02% 8.62% – 9.42%Critical for confirming amine integrity vs. hydrolysis products.
Sulfur (S) 20.65% 20.25% – 21.05%Confirms the thiophene ring integrity.

Expert Insight: When handling the Hydrochloride Salt (


, MW: 191.72), the theoretical values shift significantly: C: 50.12%, H: 7.36%, N: 7.31% . Ensure you are calibrating your EA expectations against the correct salt stoichiometry.
Structural Validation (NMR Signature)

To complement EA, the


H-NMR spectrum (DMSO-

) should exhibit these diagnostic signals, confirming the regiochemistry of the methyl group:
  • 
     1.65 ppm (s, 6H):  Gem-dimethyl protons adjacent to the amine.
    
  • 
     2.40 ppm (s, 3H):  Methyl group at the thiophene 5-position.
    
  • 
     6.60 – 6.80 ppm (d, 2H):  Thiophene ring protons. The coupling constant (
    
    
    
    Hz) confirms the 2,5-substitution pattern, distinguishing it from 2,4-isomers.

Comparative Performance: The Bioisostere Landscape

Choosing between a phenyl, unsubstituted thiophene, or substituted thiophene scaffold dictates the physicochemical and metabolic fate of the molecule.

Physicochemical Comparison Table

The following table contrasts the subject compound against its primary market alternatives.

FeatureSubject Compound (5-Me-Thiophene Analog)Alternative A (Unsubstituted Thiophene)Alternative B (Cumylamine / Phenyl)
Structure 2-(5-Me-Thiophen-2-yl)-2-(Thiophen-2-yl)-2-Phenyl-
LogP (Calc) 2.35 1.902.10
Electronic Character

-Excessive (Electron Rich)

-Excessive

-Neutral
Metabolic Risk Low (5-position blocked)High (5-position labile)Moderate (Para-hydroxylation)
Steric Bulk Moderate (Methyl vector)LowModerate
Key Application Improving metabolic stability while maintaining thiophene geometry.Reducing MW; H-bond acceptor potential.General hydrophobic filling;

-stacking.
Mechanism of Action: Metabolic Stability

The primary performance advantage of 2-(5-Methylthiophen-2-yl)propan-2-amine lies in its resistance to oxidative metabolism. Unsubstituted thiophenes are prone to Cytochrome P450-mediated


-oxidation or hydroxylation at the electron-rich 

-position (C5). By installing a methyl group at C5, we sterically and chemically block this "soft spot," forcing metabolism to slower, less toxic pathways.

MetabolicPathways Substrate_Unsub Unsubstituted Thiophene (Alternative A) Metabolite_Unsub Reactive Sulfoxide/Epoxide (Toxicity Risk) Substrate_Unsub->Metabolite_Unsub CYP450 Oxidation (Fast) Substrate_Me 5-Methyl Thiophene (Subject Compound) Metabolite_Me Stable / Slow Clearance (Improved PK) Substrate_Me->Metabolite_Me Metabolic Blockade (Steric/Electronic)

Figure 1: Comparative metabolic fate. The 5-methyl substitution (blue path) prevents the formation of reactive metabolites common in unsubstituted thiophenes (red path).

Experimental Protocol: Synthesis & Purification

To obtain high-purity material suitable for the Elemental Analysis standards above, a self-validating synthesis via the Cerium(III)-mediated addition is recommended. This method suppresses enolization side-reactions common with thiophene ketones.

Reagents:
  • 2-Acetyl-5-methylthiophene (Starting Material)

  • Methyl lithium (MeLi) or Methyl Grignard

  • Cerium(III) chloride (

    
    , anhydrous)
    
  • Sodium Azide (

    
    ) / Trifluoroacetic acid (TFA) [Ritter-type sequence] or direct amine sources.
    
Workflow:
  • Nucleophilic Addition: Activate 2-acetyl-5-methylthiophene with anhydrous

    
     in THF at -78°C. Add MeLi dropwise. The Cerium prevents the ketone from enolizing, ensuring high yield of the tertiary alcohol.
    
  • Azidation: Treat the resulting tertiary alcohol with

    
     in 
    
    
    
    with TFA catalysis. This installs the nitrogen via an
    
    
    mechanism stabilized by the thiophene ring.
  • Reduction: Hydrogenate the azide (

    
    , Pd/C) or reduce with Staudinger conditions (
    
    
    
    ) to yield the free amine.
  • Salt Formation (Critical Step): Dissolve the crude oil in diethyl ether and add 2M HCl in ether dropwise. The white precipitate is the hydrochloride salt.

    • Validation: Recrystallize from IPA/EtOAc to remove trapped solvent before EA.

SynthesisWorkflow Start 2-Acetyl-5-methylthiophene Step1 Step 1: 1,2-Addition (MeLi / CeCl3, -78°C) Start->Step1 Inter1 Tertiary Alcohol Intermediate Step1->Inter1 Step2 Step 2: Azidation (NaN3, TFA) Inter1->Step2 Step3 Step 3: Reduction (H2, Pd/C) Step2->Step3 Product 2-(5-Methylthiophen-2-yl)propan-2-amine (Free Base) Step3->Product Validation Validation: HCl Salt Ppt & EA Product->Validation Purification

Figure 2: Synthetic route prioritizing regiochemical fidelity and purity.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Thiophene Metabolic Stability: Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: Evidence for a common mechanism involving S-oxidation. Chemical Research in Toxicology, 18(10), 1543-1553. [Link]

  • Synthesis of Tertiary Amines on Heterocycles: Ciganek, E. (2008). Tertiary Carbinamines from Nitriles and Organocerium Reagents. The Journal of Organic Chemistry, 57(16), 4521–4527. [Link]

  • Compound Properties & Safety Data: PubChem Compound Summary for Thiophene Derivatives. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Quality Control of 2-(5-Methylthiophen-2-yl)propan-2-amine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and drug discovery, the reliability of starting materials is paramount. The quality of a reagent like 2-(5-Methylthiophen-2-yl)propan-2-amine, a substituted thiophene derivative, can significantly influence reaction yields, impurity profiles, and the ultimate success of a research campaign. This guide provides an in-depth comparison of quality control standards for this reagent, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and verifying the quality of this critical building block.

The Imperative of Stringent Quality Control

Substituted thiophenes are prevalent scaffolds in medicinal chemistry, valued for their ability to mimic phenyl rings while offering unique physicochemical properties.[1] The seemingly minor variation in the purity of a reagent such as 2-(5-Methylthiophen-2-yl)propan-2-amine can introduce unforeseen variables into a synthetic sequence. Potential impurities, such as isomers, starting materials from the synthesis, or byproducts, can lead to difficult-to-remove impurities in subsequent steps, complicating purification and potentially compromising the biological activity and safety of the final compound. This guide, therefore, establishes a framework for the comprehensive quality control of this reagent, enabling a comparative assessment of different grades that may be commercially available.

Comparative Quality Control Specifications

The quality of 2-(5-Methylthiophen-2-yl)propan-2-amine can be categorized into different grades, each defined by a specific set of analytical tests and acceptance criteria. Below is a comparison of a notional "Standard Grade" and a "High-Purity Grade" to illustrate the increasing stringency of quality control.

Parameter Test Method Standard Grade Specification High-Purity Grade Specification Rationale
Identity ¹H NMR, ¹³C NMR, FT-IR, MSConforms to reference spectraConforms to reference spectra and structural elucidationConfirms the correct molecular structure is present.
Purity (by GC-FID) Gas Chromatography (GC) with Flame Ionization Detection (FID)≥ 95.0%≥ 99.0%Ensures a high concentration of the desired compound, minimizing the impact of impurities on reaction stoichiometry.
Individual Impurity (by GC-FID) GC-FID≤ 1.0%≤ 0.2%Controls the level of any single unknown impurity, reducing the risk of side reactions.
Water Content Karl Fischer Titration≤ 0.5%≤ 0.1%Water can interfere with moisture-sensitive reactions.
Residual Solvents Headspace GC-MSTo be reported≤ 0.1% total solventsSolvents from the manufacturing process can affect reaction outcomes and are considered impurities.

Core Analytical Workflows for Quality Verification

A robust quality control program for 2-(5-Methylthiophen-2-yl)propan-2-amine relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle, and together they form a self-validating system.

QC_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_specific_tests Specific Tests NMR ¹H & ¹³C NMR Decision Accept / Reject NMR->Decision FTIR FT-IR FTIR->Decision MS Mass Spectrometry MS->Decision GC_FID GC-FID GC_MS GC-MS (for impurity ID) GC_FID->GC_MS If impurities > threshold GC_FID->Decision KF Karl Fischer (Water) KF->Decision HS_GC_MS Headspace GC-MS (Solvents) HS_GC_MS->Decision Sample Reagent Sample Sample->NMR Sample->FTIR Sample->MS Sample->GC_FID Sample->KF Sample->HS_GC_MS

Caption: A comprehensive quality control workflow for 2-(5-Methylthiophen-2-yl)propan-2-amine.

Part 1: Identity Confirmation

The first step in quality control is to unequivocally confirm the chemical identity of the reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. For 2-(5-Methylthiophen-2-yl)propan-2-amine, the expected signals would include:

    • A singlet for the methyl group on the thiophene ring.

    • Two doublets for the protons on the thiophene ring.

    • A singlet for the methylene (-CH₂-) protons.

    • A singlet for the two methyl groups on the propan-2-amine moiety.

    • A broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: Indicates the number of unique carbon environments. For this molecule, one would expect to see distinct signals for each carbon atom in the structure.[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock and shim the instrument on the deuterated solvent signal.[3]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts to the TMS signal. Compare the obtained spectra with a known reference spectrum or with predicted chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).

    • C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

    • C=C stretching of the thiophene ring around 1400-1600 cm⁻¹.[4]

    • C-S stretching of the thiophene ring, which can be weaker and appear in the fingerprint region.[5]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates. If it is a solid, a KBr pellet can be prepared, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.[6]

  • Background Collection: Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Analysis: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Expected Molecular Ion: For C₉H₁₅NS, the expected monoisotopic mass is approximately 169.09 g/mol . In electrospray ionization (ESI), the [M+H]⁺ ion at m/z 170.10 would be expected.

  • Fragmentation: In electron ionization (EI), a common fragment would be the iminium ion resulting from the cleavage of the C-C bond alpha to the nitrogen.[7]

Part 2: Purity Assessment and Impurity Profiling

Purity is a critical quality attribute. Gas chromatography is a suitable technique for analyzing the volatile and thermally stable 2-(5-Methylthiophen-2-yl)propan-2-amine.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and reliable technique for quantifying the purity of organic compounds. The area of the peak corresponding to the main component relative to the total area of all peaks gives the percent purity.

Experimental Protocol: GC-FID Purity Analysis

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.

  • GC System:

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific sample.

    • Detector: FID at 300 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity as: (Area of main peak / Total area of all peaks) x 100.

Impurity Identification with GC-MS

If significant impurities are detected by GC-FID, GC-MS can be used to tentatively identify them based on their mass spectra.

  • Potential Impurities:

    • Isomers: Positional isomers of the methyl group on the thiophene ring.

    • Starting Materials: Unreacted 5-methyl-2-thiophenemethanol or related precursors.

    • Byproducts: Compounds formed from side reactions during synthesis. For instance, in syntheses involving reductive amination, imine intermediates could be present.

Impurity_Analysis cluster_synthesis Potential Synthetic Precursors cluster_impurities Potential Process-Related Impurities StartMat1 5-Methyl-2-thiophenecarboxaldehyde Product 2-(5-Methylthiophen-2-yl)propan-2-amine StartMat1->Product Reductive Amination StartMat2 Iso-propanamine StartMat2->Product Reductive Amination Imp1 Unreacted Starting Materials Imp2 Imine Intermediate Imp3 Positional Isomers Product->Imp1 May Contain Product->Imp2 May Contain Product->Imp3 May Contain

Caption: Relationship between synthesis and potential impurities.

Part 3: Comparison with Alternatives

While 2-(5-Methylthiophen-2-yl)propan-2-amine is a specific building block, a researcher might consider alternatives depending on the synthetic goal. The choice of reagent should be guided by the desired electronic and steric properties of the final molecule.

Reagent Structure Key Features & Considerations
2-(5-Methylthiophen-2-yl)propan-2-amine 5-methyl group on the thiophene ringThe methyl group is electron-donating, which can influence the reactivity of the thiophene ring.
2-(Thiophen-2-yl)propan-2-amine No substituent on the thiophene ringProvides a less sterically hindered and electronically neutral thiophene core compared to the methylated analog.
2-Phenylpropan-2-amine Phenyl ring instead of thiopheneThe phenyl analog offers different electronic properties and metabolic stability profiles, which can be crucial in drug development.

The quality control principles outlined in this guide are applicable to these alternatives, with adjustments to the expected analytical data (NMR shifts, MS fragments, etc.).

Conclusion: A Foundation of Quality for Reliable Research

The quality of chemical reagents is a cornerstone of reproducible and reliable scientific research. For a key building block like 2-(5-Methylthiophen-2-yl)propan-2-amine, a thorough understanding and implementation of quality control standards are not just best practice but a necessity. By employing a multi-faceted analytical approach encompassing identity, purity, and specific contaminant testing, researchers can confidently select high-quality reagents. This guide provides the framework and detailed protocols to either verify the quality of a purchased reagent or to guide the purification and characterization of in-house material, ultimately contributing to the integrity and success of the scientific endeavor.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Grob, R. L., & Barry, E. F. (Eds.). (2004).
  • Dudley, E., Lemiere, F., & Van Der Eycken, E. (2008). The use of microwave-assisted synthesis in the preparation of thiophenes. In Microwaves in Organic Synthesis (pp. 649-688). Wiley-VCH.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(01), 2210–2217. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). ChemistrySelect, 11(1). [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. [Link]

  • 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. (n.d.). Doc Brown's Chemistry. [Link]

  • Mass spectrum of propan-2-amine (2-aminopropane). (n.d.). Doc Brown's Chemistry. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2015). IOSR Journal of Applied Chemistry. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54. [Link]

Sources

Precision Profiling: A Comparative Guide to Identifying Impurities in Thiophene Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, serving as the core for therapeutics ranging from antipsychotics (e.g., Olanzapine) to allosteric modulators. While the Gewald reaction provides a robust, multi-component access route to these structures, it is mechanistically complex, often generating a "black box" of byproducts that standard QC workflows miss.

This guide moves beyond basic purity checks. We objectively compare analytical methodologies for identifying the three most persistent impurity classes in thiophene amine synthesis: regioisomers , arrested intermediates , and oxidative dimers . By integrating mechanistic causality with experimental data, we provide a self-validating workflow to ensure structural integrity in drug development.

The Impurity Landscape: Mechanism & Causality

To identify byproducts, one must understand their origin. The Gewald reaction involves a Knoevenagel condensation followed by thionation and cyclization.[1] Each step is a branching point for impurities.

The "Gewald Branching" Diagram

The following pathway illustrates where specific byproducts diverge from the main reaction coordinate.

GewaldMechanism Start Ketone + Activated Nitrile Knoevenagel Knoevenagel Intermediate Start->Knoevenagel Base Cat. Regio Regioisomer (Steric Control Failure) Start->Regio Asymmetric Ketone (C1 vs C3 attack) Sulfur Polysulfide Intermediate Knoevenagel->Sulfur + S8 Unreacted Arrested Ylidene (Desulfurized) Knoevenagel->Unreacted Incomplete Thionation Product 2-Aminothiophene (Target) Sulfur->Product Cyclization S8 Residual S8 (Elemental Sulfur) Sulfur->S8 Aggregates Dimer Oxidative Dimer (Disulfide) Product->Dimer Air Oxidation

Figure 1: Mechanistic branching points in the Gewald reaction leading to common impurity classes.

Comparative Analysis of Identification Methods

We evaluated three primary analytical workflows for their ability to distinguish the target thiophene from its critical impurities.

The Contenders
  • Method A: UHPLC-PDA-MS (Single Quad) – The industry workhorse.

  • Method B: High-Resolution MS/MS (Q-TOF) – For formula confirmation and fragmentation analysis.

  • Method C: 2D-NMR (HSQC/HMBC/NOESY) – The structural gold standard.

Performance Matrix
FeatureMethod A: UHPLC-PDA-MSMethod B: HR-MS (Q-TOF)Method C: 2D-NMR
Primary Utility Routine Purity & QuantitationUnknown ID & Trace AnalysisStructural Confirmation (Regioisomers)
Regioisomer Resolution Low (Co-elution common)Low (Identical Mass)High (Distinct coupling patterns)
Oxidative Dimer ID Medium (Mass x2 detected)High (Precise Mass + Frag)Medium (Broad signals if paramagnetic)
Elemental Sulfur (S8) Poor (Low UV response)Poor (Ionization issues)Poor (Invisible)
Throughput High (15 min/sample)Medium (30 min/sample)Low (1-4 hours/sample)
Cost per Sample $


$
Deep Dive: The Regioisomer Challenge

Scenario: Reaction of 2-butanone with ethyl cyanoacetate.

  • Target: 5-methyl-substituted thiophene.[2]

  • Impurity: 4-methyl-substituted thiophene.

  • Why it matters: These isomers often co-elute in Reverse Phase LC. MS cannot distinguish them (

    
     is identical).
    

The Solution (Method C): Only HMBC (Heteronuclear Multiple Bond Correlation) can definitively solve this.

  • Target (5-Me): The methyl protons will show a strong 3-bond correlation to the thiophene C4 and C5.

  • Impurity (4-Me): The methyl protons will correlate to C3, C4, and C5 differently.

  • Protocol: Run a 1H-13C HMBC with a delay optimized for 8 Hz coupling. Look for the cross-peak between the methyl group and the quaternary carbon bearing the ester/cyano group.

Experimental Protocols

Synthesis of Model Compound: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is optimized to generate a "clean" product while retaining enough impurities for method validation.

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Sulfur (elemental, 10 mmol)

  • Morpholine (12 mmol)

  • Ethanol (20 mL)

Step-by-Step Workflow:

  • Mixing: In a 50 mL round-bottom flask, combine cyclohexanone, ethyl cyanoacetate, and ethanol.

  • Activation: Add morpholine dropwise over 5 minutes. Stir at room temperature for 15 minutes (Knoevenagel formation).

  • Thionation: Add elemental sulfur in one portion.

  • Reflux: Heat to 60°C for 2 hours. Observation: The reaction will turn dark brown.

  • Work-up: Cool to 0°C. The product precipitates. Filter the solid.[3]

  • Filtrate Analysis (Crucial): Do not discard the mother liquor yet. This contains the "arrested intermediates" and dimers for analysis.

Analytical Workflow for Impurity ID

Step 1: UHPLC Screening (Method A)

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm and 280 nm.

  • Goal: Quantify the main peak and flag any >0.5% impurities.

Step 2: HR-MS Forensics (Method B)

  • Inject the mother liquor sample.

  • Target: Look for

    
     or 
    
    
    
    peaks.
  • Interpretation: A peak at exactly

    
     indicates an oxidative disulfide dimer (common in air-exposed amine solutions).
    

Step 3: NMR Validation (Method C)

  • Dissolve 10 mg of the dried precipitate in DMSO-

    
    .
    
  • Acquire 1H NMR (16 scans) and NOESY (mixing time 300ms).

  • Check: If the amino protons (

    
    ) show an NOE correlation to a neighboring alkyl group, the regiochemistry is confirmed.
    

Decision Tree for Impurity Identification

Use this logic flow to select the correct analytical tool based on the initial observation.

DecisionTree Start Unknown Impurity Detected IsVolatile Is it volatile? (GC-MS check) Start->IsVolatile MassMatch Does Mass match Target MW? IsVolatile->MassMatch Ionizes in LC-MS Sulfur Suspect S8 ACTION: Run Normal Phase LC or precipitation test IsVolatile->Sulfur No Ionization/Late Elution DimerCheck Is Mass = 2x Target? MassMatch->DimerCheck No Regio Suspect Regioisomer ACTION: Run 2D-NMR (HMBC) MassMatch->Regio Yes (Same MW) DimerRes Suspect Disulfide ACTION: Add DTT (Reductant) & Re-inject LC-MS DimerCheck->DimerRes Yes Intermediate Suspect Knoevenagel Int. ACTION: Check UV (Extended conjugation?) DimerCheck->Intermediate No (MW = Target - 34 or similar)

Figure 2: Analytical decision matrix for classifying unknown impurities.

References

  • Gewald, K., et al. (1966).[5] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Sabat, N., et al. (2022).[5] Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity. Link

  • Putwani, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Link

  • BenchChem Application Note. (2025). Confirming the Purity of Synthesized 2-Iodothiophenol: A Comparative Guide. Link

  • Oxford Instruments. (2024).[6] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Methylthiophen-2-yl)propan-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper disposal of 2-(5-Methylthiophen-2-yl)propan-2-amine, ensuring the safety of laboratory personnel and maintaining environmental compliance. As a compound combining the chemical characteristics of a thiophene derivative and a primary amine, it necessitates careful handling and disposal as hazardous waste. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

Due to its chemical structure, 2-(5-Methylthiophen-2-yl)propan-2-amine is anticipated to possess hazards common to both thiophenes and amines. Thiophene-containing compounds can be harmful to aquatic life with long-term effects[2][3]. Amines are organic compounds derived from ammonia and can be toxic and corrosive[4][5].

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory procedures involved.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. All handling of this compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure[6][7].

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and potential irritation or absorption[8][9].
Eye Protection Safety goggles with side-shields or a face shieldTo protect against splashes and aerosols that could cause serious eye irritation[8][9].
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination[8].
Respiratory Protection May be required for large spills or poor ventilationConsult your institution's Environmental Health and Safety (EHS) office for specific guidance[7][8].
Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 2-(5-Methylthiophen-2-yl)propan-2-amine is through a licensed hazardous waste management facility, likely via incineration[10]. Do not dispose of this chemical down the drain or in regular trash [6][10].

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: All materials contaminated with 2-(5-Methylthiophen-2-yl)propan-2-amine, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, and paper towels), must be treated as hazardous waste[7][10].

  • Waste Segregation: It is crucial to segregate this waste stream from other chemical wastes to prevent potentially hazardous reactions[4][6]. Specifically, keep amine waste separate from:

    • Acids[4]

    • Oxidizing agents[4]

    • Incompatible materials as identified by general chemical safety guidelines.

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container[6][10]. The container must be made of a material compatible with organic amines and thiophene derivatives. If the original container is in good condition, it can be used for waste collection[7].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(5-Methylthiophen-2-yl)propan-2-amine"[6]. Include the date of accumulation and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight, pending collection by your institution's EHS office or a licensed hazardous waste disposal contractor[4][10]. The storage location should be a designated Satellite Accumulation Area (SAA) with secondary containment[6].

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation[7][10].

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill[7][10].

  • Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomite to contain and absorb the spill[7][8][10].

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container[7][10].

  • Decontaminate: Decontaminate the spill area and any affected equipment with a suitable solvent (e.g., alcohol), collecting all decontamination materials as hazardous waste[7][8][10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(5-Methylthiophen-2-yl)propan-2-amine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Handling 2-(5-Methylthiophen-2-yl)propan-2-amine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Unused chemical, contaminated items) fume_hood->waste_gen spill Spill Occurs fume_hood->spill segregate Segregate from Incompatible Wastes waste_gen->segregate container Collect in a Labeled, Sealed Hazardous Waste Container segregate->container store Store in a Designated Satellite Accumulation Area (SAA) container->store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store->ehs_pickup end Final Disposal via Incineration ehs_pickup->end spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear Full PPE 3. Absorb & Collect 4. Decontaminate spill->spill_protocol spill_protocol->container

Caption: Disposal workflow for 2-(5-Methylthiophen-2-yl)propan-2-amine.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-(5-Methylthiophen-2-yl)propan-2-amine, thereby fostering a culture of safety and compliance within the research and development community.

References

  • Benchchem. (2025). Proper Disposal of 2-Chloro-3-(dibromomethyl)thiophene: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: 2-Methyl-1-(methylthio)propan-2-amine.
  • Benchchem. (2025). Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Unknown. (n.d.). Thiophene Safety Data Sheet.
  • Fisher Scientific. (2010, August 20). Safety Data Sheet: 2-Methylthiophene.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Thiophene.
  • PubChem. (n.d.). (2S)-1-{[(5-methylthiophen-2-yl)methyl]amino}propan-2-ol.
  • Unknown. (2019, December 19). SDS US.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Methylamino)ethanol.
  • Sigma-Aldrich. (n.d.). 2-methyl-1-(thiophen-2-yl)propan-1-amine.
  • ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Methylthiophene-2-carboxylic acid.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PubChem. (n.d.). 1-(5-Methylthiophen-2-yl)propan-2-amine.
  • ChemScene. (2023, July 27). Safety Data Sheet: 2-(5-Chloro-4-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • BLDpharm. (n.d.). 1247705-04-9|2-Methyl-1-{[(5-methylthiophen-2-yl)methyl]amino}propan-2-ol.
  • TCI EUROPE N.V. (2024, December 2). Safety Data Sheet: 2-Acetyl-5-methylthiophene.
  • ChemScene. (n.d.). (2-Methylpropyl)[(thiophen-2-yl)methyl]amine.
  • Heinola, K. (1992). Process for preparing thiophene and its derivatives.

Sources

Personal protective equipment for handling 2-(5-Methylthiophen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical building blocks like 2-(5-Methylthiophen-2-yl)propan-2-amine requires moving beyond basic laboratory safety rules and understanding the specific molecular behavior of the compound. As a primary aliphatic amine attached to a lipophilic thiophene ring, this chemical presents unique exposure risks that dictate strict operational and disposal protocols.

This guide provides a causality-driven, step-by-step framework for safely handling this compound, ensuring both operator safety and reagent integrity.

Chemical Causality and Risk Profile

To design an effective safety protocol, we must first understand why this specific molecule behaves the way it does:

  • Corrosivity and Glaucopsia: The primary amine group (-NH2) is highly basic and nucleophilic. Exposure to amine vapors can cause severe mucous membrane irritation and corneal edema—a condition known as "glaucopsia" or "blue haze"—which temporarily impairs vision[1].

  • Enhanced Dermal Penetration: The 5-methylthiophene moiety significantly increases the molecule's lipophilicity compared to simple alkylamines. If spilled on the skin, the molecule rapidly bypasses the stratum corneum (the skin's protective outer lipid barrier), acting as a carrier that introduces the corrosive amine directly into systemic circulation[2].

  • Reactivity Hazards: Primary amines react exothermically with acids, oxidizing agents, and halogenated solvents. They also readily absorb atmospheric carbon dioxide to form carbamate salts, which degrades the purity of the reagent[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (OSHA Level D) is insufficient for handling concentrated lipophilic amines[4]. Operations require a modified Level C approach[4][5]. The following matrix outlines the required gear and the scientific rationale behind each choice.

PPE CategoryRecommended SpecificationScientific Rationale & Causality
Hand Protection Butyl rubber (Outer) over Nitrile (Inner)Amines rapidly permeate standard latex and thin nitrile[3]. Butyl rubber provides superior resistance, preventing the dermal absorption of lipophilic thiophenes.
Eye Protection Indirect-vented chemical splash gogglesPrevents basic amine vapors from causing corneal edema. Standard safety glasses lack the necessary orbital seals to block volatile gases[1][5].
Body Protection Polyethylene-coated lab coat or apronThiophene derivatives are highly lipophilic; standard woven cotton absorbs the liquid and holds the corrosive chemical directly against the skin[3][4].
Respiratory Certified Chemical Fume HoodPrevents the inhalation of volatile free-base amines, which can cause severe respiratory tract burns and systemic toxicity[3].

Operational Plan: Step-by-Step Handling Protocol

Trustworthiness Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Setup

  • Ventilation Validation: Activate the chemical fume hood. Validation: Verify via the digital monitor that the face velocity is between 80–100 feet per minute (fpm). Do not rely solely on the airflow alarm[3].

  • PPE Donning: Equip inner nitrile gloves, followed by outer butyl rubber gloves. Don your polyethylene-coated lab coat and indirect-vented splash goggles[3][5].

  • Environmental Control: Purge your reaction vessel with an inert gas (Argon or Nitrogen). Causality: Amines are hygroscopic and reactive to CO2; handling them under inert atmosphere prevents oxidative degradation and carbamate formation[3].

Phase 2: Weighing and Transfer

  • Static Mitigation: Use a static-eliminating gun (ionizer) on your spatulas and weigh boats. If handling the compound as a hydrochloride salt (powder form), static discharge can pose a dust explosion risk[2].

  • Liquid Transfer: If the compound is a free-base liquid, use a glass syringe with a stainless steel needle. Causality: Avoid plastic syringes with rubber plungers. The lipophilic amine will cause the rubber to swell, leaching plasticizers directly into your reaction.

  • Sealing: Immediately flush the stock vial with Argon before sealing with Parafilm to preserve the reagent's integrity[3].

Visualizing the Operational Workflow

G Start Pre-Operation: Verify Fume Hood & Don PPE Transfer Chemical Transfer (Use Glass/Anti-Static Tools) Start->Transfer Monitor Continuous Vapor Monitoring Transfer->Monitor Spill Spill Detected? Monitor->Spill Quench Quench with 5% Acetic Acid (Neutralize Amine) Spill->Quench YES Proceed Proceed to Reaction (Inert Atmosphere) Spill->Proceed NO Absorb Absorb with Sand/Vermiculite Quench->Absorb Waste Hazardous Waste Segregation (Non-Halogenated Organics) Absorb->Waste Proceed->Waste Post-Reaction

Operational workflow and emergency spill response for thiophene-amines.

Emergency Response and Disposal Plan

Amine spills require immediate, specific chemical interventions. Never use combustible materials like sawdust for cleanup, as the heat of reaction can trigger ignition.

Spill Quenching Protocol:

  • Evacuate and Isolate: If a spill occurs outside the fume hood, immediately evacuate the area. The high vapor pressure of the amine will rapidly create a respiratory hazard[1].

  • Neutralization (Quenching): Carefully apply a weak acid solution (e.g., 5% acetic acid or sodium bisulfate solution) to the spill perimeter, working inward. Causality: This converts the volatile, lipophilic free-base amine into a water-soluble, non-volatile acetate or sulfate salt, instantly neutralizing the inhalation hazard and halting vapor spread[2].

  • Absorption: Cover the neutralized liquid with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Collection: Use non-sparking tools to sweep the absorbed material into a high-density polyethylene (HDPE) hazardous waste container.

Waste Segregation: Dispose of all contaminated PPE, wipes, and absorbed spill material in a designated "Non-Halogenated Organic Base" waste stream. Critical Warning: Never mix amine waste with halogenated solvents (e.g., chloroform, dichloromethane) in a waste carboy. This combination leads to slow, pressure-building alkylation reactions that can violently rupture the container[1].

References

  • Methylamine Safety Data | Washington State University | 1

  • Personal protective equipment for handling Amino-PEG6-amine | BenchChem |3

  • Personal Protective Equipment for Chemical Handling | Real Safety | 5

  • PENTYLAMINE Handling and Storage | Ataman Kimya |

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | ACS Publications | 2

  • OSHA PPE Levels: Workplace Chemical Exposure Protection | MSC Industrial Supply | 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.